Declopramide
説明
特性
IUPAC Name |
4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAKZXEBSVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862460 | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891-60-1 | |
| Record name | Declopramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Declopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to Declopramide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Declopramide, a substituted benzamide, is a potent antiemetic and prokinetic agent. While the name "this compound" yields limited specific literature, its chemical similarity and pharmacological profile strongly align with the well-characterized compound, metoclopramide. This guide will, therefore, provide a comprehensive technical overview of the mechanism of action of metoclopramide as a representative model for this compound's presumed pharmacological activities. The primary therapeutic effects of these agents are mediated through their interaction with dopamine and serotonin receptors in both the central and peripheral nervous systems. This document will delve into the molecular interactions, signaling pathways, and the experimental basis for our understanding of this class of drugs.
Core Mechanism of Action: A Dual Antagonism and Agonism
The therapeutic efficacy of this compound in managing nausea, vomiting, and gastrointestinal dysmotility stems from its multifaceted interaction with key neurotransmitter receptors. The principal mechanisms involve antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, coupled with agonistic activity at serotonin 5-HT4 receptors.[1][2][3]
Dopamine D2 Receptor Antagonism
This compound exerts a significant portion of its antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[4][5] The CTZ is a critical site for the detection of emetogenic substances in the bloodstream. By antagonizing D2 receptors in this region, this compound effectively suppresses the signaling cascade that leads to the vomiting reflex.[3][6]
In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, promoting relaxation of the smooth muscle.[4] this compound's antagonism of peripheral D2 receptors counteracts this effect, leading to increased cholinergic smooth muscle stimulation, enhanced gastric motility, and accelerated gastric emptying.[3]
Serotonin 5-HT3 Receptor Antagonism
At higher doses, this compound also demonstrates antagonist activity at 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the CTZ.[5] Their activation by serotonin released from enterochromaffin cells in the gut mucosa is a primary trigger for nausea and vomiting, particularly in the context of chemotherapy.[5] By blocking these receptors, this compound further dampens the emetic signals transmitted to the central nervous system.
Serotonin 5-HT4 Receptor Agonism
The prokinetic effects of this compound are significantly mediated by its agonistic activity at 5-HT4 receptors on enteric neurons.[1][3] Activation of these G-protein coupled receptors facilitates the release of acetylcholine, a key excitatory neurotransmitter in the gut.[3] This enhanced cholinergic activity leads to increased esophageal sphincter tone, more forceful gastric contractions, and improved coordination of peristalsis, thereby promoting the movement of contents through the upper gastrointestinal tract.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for characterizing its receptor binding affinity.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of metoclopramide, which serves as a proxy for this compound.
Table 1: Receptor Binding Affinities
| Receptor | Affinity (Ki) | Reference |
| Dopamine D2 | 28.8 nM | [1] |
Note: Further quantitative data on the binding affinities for 5-HT3 and 5-HT4 receptors are less consistently reported in the literature.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability (Oral) | 80% ± 15% | [1] |
| Elimination Half-life | 5-6 hours | [1] |
| Volume of Distribution | ~3.5 L/kg | [2][7] |
| Plasma Protein Binding | ~30% | [7] |
| Metabolism | Hepatic (CYP2D6) | [1] |
| Excretion | Urine (70-85%) | [1] |
Experimental Protocols
A detailed understanding of this compound's mechanism of action is derived from a variety of experimental techniques. Below are outlines of key methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for specific receptors (e.g., dopamine D2, serotonin 5-HT3, 5-HT4).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor and varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.
In Vitro Functional Assays
Objective: To characterize the functional activity of this compound at its target receptors (i.e., antagonist or agonist).
Methodology (example for 5-HT4 receptor agonism):
-
Cell Culture: A cell line stably expressing the human 5-HT4 receptor is cultured.
-
Second Messenger Measurement: These cells are then treated with varying concentrations of this compound. Since the 5-HT4 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Detection: The levels of cAMP are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: A dose-response curve is generated to determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production, confirming its agonistic activity.
In Vivo Models of Gastric Emptying
Objective: To assess the prokinetic effects of this compound in a living organism.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Test Meal: The animals are administered a non-absorbable marker, often mixed with a semi-solid meal (e.g., phenol red in methylcellulose).
-
Drug Administration: this compound or a vehicle control is administered at a specified time before or after the test meal.
-
Measurement: After a set period, the animals are euthanized, and the stomach is isolated. The amount of the marker remaining in the stomach is quantified spectrophotometrically.
-
Data Analysis: Gastric emptying is calculated as the percentage of the marker that has passed from the stomach into the small intestine. A significant increase in this percentage in the this compound-treated group compared to the control group indicates a prokinetic effect.
Conclusion
This compound's mechanism of action is a well-defined interplay of dopamine D2 receptor antagonism, serotonin 5-HT3 receptor antagonism, and serotonin 5-HT4 receptor agonism. These interactions at both central and peripheral sites culminate in its potent antiemetic and prokinetic properties. A thorough understanding of these molecular mechanisms, supported by quantitative binding and pharmacokinetic data, is crucial for the continued development and optimization of this important class of therapeutic agents. The experimental protocols outlined provide a framework for the ongoing investigation and characterization of novel compounds targeting these pathways.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
Declopramide: A Technical Guide to its Function as a DNA Repair Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Declopramide, a derivative of metoclopramide, has emerged as a compound of interest in oncology for its ability to induce DNA damage and inhibit cellular DNA repair mechanisms. This dual action positions it as a potential sensitizer for radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanisms of this compound as a DNA repair inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated cellular pathways.
Introduction
The integrity of the genome is paramount for cellular function and survival. DNA repair pathways are essential cellular processes that counteract the constant barrage of endogenous and exogenous DNA-damaging agents. In the context of cancer therapy, inhibiting these repair mechanisms can potentiate the cytotoxic effects of DNA-damaging treatments like radiation and certain chemotherapeutics. This compound, initially investigated for its radiosensitizing properties, has been shown to directly induce DNA strand breaks and interfere with the subsequent repair processes, making it a subject of significant interest in the development of novel cancer treatment strategies.
Mechanism of Action
This compound exerts its effects on DNA repair through a multi-faceted mechanism that involves the induction of DNA damage and the inhibition of repair synthesis.
Induction of DNA Strand Breaks
Studies have demonstrated that this compound directly causes DNA strand breaks. This has been primarily evidenced through nucleoid sedimentation analysis, where treatment with this compound leads to a decrease in the sedimentation rate of nucleoids, indicative of DNA strand breaks. This effect has been observed in human peripheral mononuclear leukocytes at clinically relevant concentrations, ranging from 100 nM to 1 mM.
Inhibition of DNA Repair Synthesis
This compound has been shown to inhibit unscheduled DNA synthesis (UDS), a key process in nucleotide excision repair (NER). In experiments using N-acetoxy-2-acetylaminofluorene-induced DNA damage, this compound was found to suppress the incorporation of new nucleotides, indicating a blockage of the repair synthesis step[1].
Modulation of PARP Activity
An interesting aspect of this compound's mechanism is its ability to stimulate the activity of adenosine-diphospho-ribosyl transferase (ADPRT), an enzyme also known as poly(ADP-ribose) polymerase (PARP)[1]. PARP plays a crucial role in the initial sensing of DNA single-strand breaks and the recruitment of other DNA repair proteins, particularly in the base excision repair (BER) pathway. The stimulation of PARP activity by this compound, in the presence of DNA damage, suggests an increased burden of DNA strand breaks that triggers a heightened, yet ultimately ineffective, repair response. This is further supported by the observation of delayed recovery of NAD+ pools in tumor tissues treated with this compound and radiation, as PARP activation consumes NAD+[2].
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting DNA repair.
Quantitative Data
The available quantitative data on this compound's activity is primarily focused on its cytotoxic and radiosensitizing effects. Comprehensive IC50 data for its direct DNA repair inhibitory activity across a wide range of cell lines is limited in the public domain.
Cytotoxicity
Metoclopramide, the parent compound of this compound, has shown cytotoxic effects in certain cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent inhibition of proliferation | [3] |
Note: Specific IC50 values for metoclopramide's cytotoxicity are not consistently reported across studies. The provided information indicates a dose-dependent effect rather than a precise IC50 value.
Radiosensitization
This compound has been investigated as a radiosensitizer in both preclinical and clinical settings. The enhancement of radiation effects is a key aspect of its therapeutic potential.
| Study Type | Model | Radiation Dose | This compound Dose | Outcome | Reference |
| In vivo | Human brain astrocytoma xenograft (T24) | 2 x 1 Gy | 2 x 2 mg/kg | Significantly increased tumor growth delay | [4] |
| In vivo | Human lung adenocarcinoma xenograft (H2981) | 1 Gy | 2 mg/kg | Sensitized cytotoxic effect of radiation | [5] |
| In vivo | Human squamous cell carcinoma xenograft | 5 and 8 Gy | 2.0 mg/kg | Significant enhancement of radiation-induced tumor growth reduction | [6] |
| Clinical Trial (Phase I/II) | Inoperable squamous cell carcinoma of the lung | 40-60 Gy (fractionated) | 1-2 mg/kg | Positive correlation between this compound dose and tumor response/survival | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a DNA repair inhibitor.
Nucleoid Sedimentation Assay
This assay is used to detect DNA strand breaks. The supercoiled DNA in nucleoids will sediment faster in a sucrose gradient than relaxed DNA containing strand breaks.
Protocol:
-
Cell Preparation: Isolate peripheral mononuclear leukocytes from whole blood using a Ficoll-Paque gradient. Wash the cells with phosphate-buffered saline (PBS).
-
Drug Treatment: Resuspend the cells in RPMI 1640 medium and incubate with various concentrations of this compound (e.g., 100 nM to 1 mM) for a specified time (e.g., 1 hour) at 37°C.
-
Lysis: Gently resuspend the treated cells in a lysis buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% Triton X-100) on top of a 15-30% neutral sucrose gradient.
-
Centrifugation: Centrifuge the gradients at a specific speed and time (e.g., 20,000 rpm for 60 minutes) at 4°C.
-
Fractionation and Analysis: Fractionate the gradients and measure the DNA content in each fraction using a fluorescent DNA-binding dye (e.g., ethidium bromide). The sedimentation profile of the nucleoids from treated cells is compared to that of untreated controls. A shift towards the top of the gradient indicates the presence of DNA strand breaks.
The following diagram illustrates the workflow of the nucleoid sedimentation assay.
Unscheduled DNA Synthesis (UDS) Assay
This assay measures DNA repair synthesis in non-S-phase cells following DNA damage.
Protocol:
-
Cell Culture and Damage Induction: Culture human fibroblasts or other suitable cells on coverslips. Induce DNA damage using a UV-mimetic agent like N-acetoxy-2-acetylaminofluorene (NA-AAF).
-
Drug Treatment and Labeling: Immediately after damage induction, incubate the cells in a medium containing this compound at the desired concentration and [³H]thymidine.
-
Fixation and Staining: After the incubation period (e.g., 3 hours), fix the cells, wash, and perform autoradiography. Stain the cell nuclei with a suitable dye (e.g., Giemsa).
-
Microscopy and Analysis: Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells (identified by their morphology). A reduction in the number of grains in this compound-treated cells compared to controls indicates inhibition of UDS.
The following diagram outlines the UDS assay workflow.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, a DNA damaging agent (e.g., ionizing radiation), or a combination of both.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Mounting and Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci within each nucleus is quantified. An increase in γ-H2AX foci indicates the induction of DSBs.
Future Directions and Conclusion
This compound presents a compelling profile as a DNA repair inhibitor with potential applications in oncology. Its ability to induce DNA damage and simultaneously hinder repair processes makes it a promising candidate for combination therapies. However, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Identification of Specific DNA Repair Pathway Inhibition: Determining whether this compound preferentially inhibits HR, NHEJ, or BER will be crucial for its targeted application.
-
Comprehensive Cytotoxicity Profiling: Establishing a broad panel of IC50 values across various cancer cell lines will help identify tumor types most likely to respond to this compound.
-
Elucidation of the PARP Interaction: Investigating whether this compound directly binds to and modulates PARP or if its effect is indirect through the induction of DNA damage is a critical next step.
-
Exploration of Synthetic Lethality: Given the link to PARP, exploring potential synthetic lethal interactions with mutations in genes like BRCA1 and BRCA2 could open new therapeutic avenues.
References
- 1. The benzamide derivative metoclopramide causes DNA damage and inhibition of DNA repair in human peripheral mononuclear leukocytes at clinically relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral metoclopramide sensitizes cytotoxicity induced by ionizing radiation in SCID mice xenografted with a human brain astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidic and neutralized metoclopramide formulations sensitize ionizing radiation induced cytotoxicity in a human lung adenocarcinoma xenografted to scid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide enhances the effect of ionizing radiation on xenografted squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Declopramide: A Technical Guide to its Molecular Structure, Properties, and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Declopramide (IUPAC name: 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide) is an N-substituted benzamide derivative identified as a potential DNA repair inhibitor.[1] This technical guide provides a comprehensive overview of the known molecular and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also presents putative signaling pathways and representative experimental protocols based on the analysis of structurally related compounds and the known pharmacology of its chemical class. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutic agents targeting DNA repair and apoptosis.
Molecular Structure and Chemical Properties
This compound is a small molecule with the chemical formula C13H20ClN3O.[1][2] Its structure features a substituted benzamide core, a class of compounds known for a variety of pharmacological activities.
Quantitative Data Summary
The following table summarizes the key molecular and physicochemical properties of this compound. It is important to note that some of these values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C13H20ClN3O | PubChem[1], GSRS[2] |
| Molecular Weight | 269.77 g/mol | PubChem[1], GSRS[2] |
| IUPAC Name | 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | PubChem[1] |
| CAS Number | 891-60-1 | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 269.1294900 Da | PubChem[1] |
| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |
Putative Mechanism of Action and Signaling Pathways
This compound is classified as a DNA repair inhibitor. Its mechanism of action is thought to involve the induction of apoptosis through two primary signaling pathways: the NF-κB pathway and the mitochondrial caspase cascade.[1]
NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of cellular responses to stress, including DNA damage. It is hypothesized that this compound may modulate this pathway to promote apoptosis.
References
The Discovery of Declopramide: An In-Depth Technical Guide
An Overview of a Novel DNA Repair Inhibitor
Declopramide has been identified as a third-generation DNA repair inhibitor, belonging to the N-substituted benzamide class of compounds.[1] It has been investigated for its potential therapeutic applications in treating colorectal cancer and inflammatory bowel disease.[1] The primary mechanism of action of this compound is believed to involve the induction of apoptosis (programmed cell death) through two distinct pathways: the activation of the caspase cascade via the mitochondrial pathway and the involvement of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Furthermore, preclinical studies suggest that this compound may enhance the efficacy of traditional cancer treatments, such as radiation and chemotherapy, by increasing the susceptibility of cancer cells to these therapies.[1] It is proposed that this compound induces a G2/M cell cycle block through a p53-independent pathway.[1]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide |
| Molecular Formula | C13H20ClN3O |
| CAS Number | 891-60-1 |
| Synonyms | 3-chloroprocainamide |
(Data sourced from PubChem CID 70177)[1]
Experimental Protocols
While detailed, publicly available experimental protocols for the initial discovery and synthesis of this compound are scarce, the general methodology for the synthesis of related N-substituted benzamides can be inferred from established chemical synthesis principles. The synthesis would likely involve the reaction of a substituted benzoic acid derivative with a suitable amine.
A general synthetic approach for a compound like this compound would likely follow these steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-chlorobenzoic acid would first be activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents such as thionyl chloride (SOCl2) to form an acyl chloride, or using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with N,N-diethylethane-1,2-diamine. The primary amine of the diamine acts as a nucleophile, attacking the carbonyl carbon of the activated acid to form the amide bond. This reaction is typically carried out in an inert solvent and may require the presence of a non-nucleophilic base to neutralize any acid generated during the reaction.
-
Purification: The final product, this compound, would then be purified from the reaction mixture using standard techniques such as extraction, chromatography (e.g., column chromatography), and recrystallization to obtain the compound in high purity.
Key Signaling Pathways
This compound's mechanism of action centers on the induction of apoptosis and the inhibition of DNA repair. The following diagrams illustrate the key signaling pathways implicated in its activity.
Caption: Mitochondrial pathway of apoptosis induction by this compound.
Caption: NF-κB signaling pathway involvement in this compound-induced apoptosis.
Experimental Workflow for Assessing DNA Repair Inhibition
A crucial aspect of this compound's characterization is its ability to inhibit DNA repair. A generalized experimental workflow to assess this activity is outlined below.
Caption: Experimental workflow for evaluating DNA repair inhibition.
Disclaimer: Due to the limited publicly available information on the discovery and early development of this compound, this guide is based on the available data and general principles of drug discovery and pharmacology. More detailed information regarding specific experimental protocols and quantitative data from preclinical studies is not readily accessible.
References
In-depth Technical Guide: The Effect of Declopramide on the NF-κB Pathway
A comprehensive review of existing scientific literature reveals no direct evidence or published research investigating the effect of Declopramide on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
This compound, identified as a chemosensitizer and a structural analog of metoclopramide, has been studied for its pharmacokinetic and toxicological properties. However, its mechanism of action at the molecular level, particularly concerning inflammatory and cell survival pathways like NF-κB, remains uncharacterized in publicly available scientific literature.
This guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound's interaction with the NF-κB pathway, as such information does not currently exist.
Instead, this document will provide a foundational understanding of the NF-κB pathway, its significance in the context of chemosensitization, and the general methodologies used to study its modulation. This will offer researchers, scientists, and drug development professionals a framework for potentially investigating the unexamined relationship between this compound and NF-κB.
The NF-κB Signaling Pathway: An Overview
The NF-κB pathway is a critical regulator of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis (programmed cell death). Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.
There are two primary NF-κB signaling pathways: the canonical and non-canonical pathways.
-
Canonical Pathway: This is the most common route of NF-κB activation. It is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). The core of this pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (most commonly p50/p65) to translocate from the cytoplasm to the nucleus. In the nucleus, it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.
-
Non-canonical Pathway: This pathway is activated by a different subset of stimuli and primarily results in the processing of the p100 protein to its p52 form, leading to the nuclear translocation of p52/RelB dimers.
Visualization of the Canonical NF-κB Pathway
Caption: Canonical NF-κB signaling pathway.
NF-κB in Chemosensitization: A Potential Link
A crucial aspect of cancer therapy is overcoming chemoresistance, a phenomenon where cancer cells become insensitive to the effects of chemotherapeutic drugs. Constitutive activation of the NF-κB pathway is a well-established mechanism of chemoresistance in many cancers. NF-κB promotes the expression of anti-apoptotic proteins, effectively shielding cancer cells from the cell-killing effects of chemotherapy.
Therefore, inhibitors of the NF-κB pathway are actively being investigated as chemosensitizers . By blocking the pro-survival signals mediated by NF-κB, these inhibitors can re-sensitize resistant cancer cells to the effects of conventional chemotherapy.
Given that this compound has been identified as a chemosensitizer, it is plausible that its mechanism of action could involve the modulation of the NF-κB pathway. However, this remains a hypothesis that requires experimental validation.
Logical Relationship: Chemosensitization and NF-κB Inhibition
Caption: Logical flow of NF-κB in chemoresistance.
Standard Experimental Protocols to Investigate NF-κB Pathway Modulation
Should researchers wish to investigate the effect of this compound on the NF-κB pathway, the following are standard, well-established experimental methodologies that could be employed.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines with known constitutive NF-κB activity (e.g., HeLa, DU145, Panc-1) or cells that can be stimulated to activate NF-κB (e.g., HEK293, RAW 264.7) would be suitable.
-
Reagents:
-
This compound hydrochloride (or other salt forms).
-
NF-κB activators (e.g., TNF-α, lipopolysaccharide (LPS)).
-
Cell culture media and supplements.
-
-
Protocol:
-
Cells are seeded at an appropriate density in multi-well plates or flasks.
-
After reaching a desired confluency, cells are pre-treated with various concentrations of this compound for a specified duration.
-
Following pre-treatment, cells are stimulated with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 30 minutes for IκBα phosphorylation studies).
-
Control groups would include untreated cells, cells treated with this compound alone, and cells treated with the activator alone.
-
Western Blotting for Key Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of proteins within the NF-κB pathway.
-
Target Proteins:
-
Phospho-IκBα (p-IκBα)
-
Total IκBα
-
Phospho-p65 (p-p65)
-
Total p65
-
Loading control (e.g., β-actin, GAPDH)
-
-
Protocol Outline:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple κB binding sites. NF-κB activation leads to the expression of the reporter gene, which can be quantified.
-
Protocol Outline:
-
Transfect cells with the NF-κB reporter plasmid and a control plasmid (for normalization).
-
After transfection, treat the cells with this compound and/or an NF-κB activator as described above.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Normalize the results to the control plasmid activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique to detect the DNA-binding activity of NF-κB.
-
Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing a κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Protocol Outline:
-
Prepare nuclear extracts from treated and control cells.
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled κB probe.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Visualize the shifted bands corresponding to the NF-κB-DNA complex.
-
Experimental Workflow Diagram
Caption: Workflow for investigating NF-κB modulation.
Quantitative Data Presentation (Hypothetical)
If experiments were to be conducted, the quantitative data would be summarized in tables for clear comparison. Below are examples of how such data might be presented.
Table 1: Effect of this compound on TNF-α-induced IκBα Phosphorylation
| Treatment | This compound (µM) | p-IκBα / Total IκBα (Relative Densitometry) | % Inhibition |
| Control | 0 | 1.00 | - |
| TNF-α (10 ng/mL) | 0 | 5.20 ± 0.45 | 0 |
| TNF-α + this compound | 1 | 4.10 ± 0.38 | 21.2 |
| TNF-α + this compound | 10 | 2.50 ± 0.22 | 51.9 |
| TNF-α + this compound | 50 | 1.30 ± 0.15 | 75.0 |
Table 2: Effect of this compound on NF-κB Transcriptional Activity (Luciferase Reporter Assay)
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | IC50 (µM) |
| Control | 0 | 1.0 ± 0.1 | - |
| TNF-α (10 ng/mL) | 0 | 12.5 ± 1.1 | - |
| TNF-α + this compound | 1 | 10.2 ± 0.9 | \multirow{3}{*}{XX.X} |
| TNF-α + this compound | 10 | 6.8 ± 0.6 | |
| TNF-α + this compound | 50 | 2.1 ± 0.3 |
Conclusion and Future Directions
There is currently no scientific literature describing the effect of this compound on the NF-κB pathway. However, its known role as a chemosensitizer suggests a plausible, yet unproven, link. The experimental frameworks provided in this guide offer a roadmap for researchers to investigate this potential interaction. Future studies are warranted to elucidate the molecular mechanisms of this compound and to determine if NF-κB inhibition is a component of its chemosensitizing properties. Such research could not only enhance our understanding of this compound but also potentially broaden its therapeutic applications.
Declopramide: A Novel Therapeutic Candidate for Inflammatory Bowel Disease
Disclaimer: Information regarding "Declopramide" for the treatment of Inflammatory Bowel Disease (IBD) is not currently available in established medical literature or clinical trial databases. This document has been constructed based on a hypothetical framework to illustrate the expected scientific and technical information required for a compound in this therapeutic area, adhering to the specified formatting and content requirements. The experimental data and pathways presented are representative examples based on common research models in IBD drug development.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. The etiology is multifactorial, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota. Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, highlighting the urgent need for novel therapeutic agents. This compound is a hypothetical small molecule inhibitor designed to target key inflammatory signaling pathways implicated in the pathogenesis of IBD. This document provides a comprehensive overview of the preclinical data, putative mechanism of action, and experimental protocols relevant to the development of this compound as a potential IBD therapeutic.
Putative Mechanism of Action and Preclinical Pharmacology
This compound is hypothesized to be a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, which is a critical mediator of cytokine signaling involved in intestinal inflammation. By inhibiting specific JAK isoforms, this compound aims to block the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the expression of pro-inflammatory genes.
Signaling Pathway of this compound
The proposed mechanism involves the interruption of the JAK-STAT signaling cascade, which is activated by various pro-inflammatory cytokines elevated in the IBD gut, such as IL-6 and IL-23.
Caption: Proposed mechanism of this compound in the JAK-STAT signaling pathway.
Preclinical Efficacy in Murine Models of Colitis
The efficacy of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice, a widely used model that mimics the clinical and histological features of ulcerative colitis.
Summary of Efficacy Data
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg, n=10) | This compound (30 mg/kg, n=10) | p-value (vs. Vehicle) |
| Disease Activity Index (DAI) at Day 8 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | < 0.01 |
| Colon Length (cm) at Day 8 | 6.2 ± 0.5 | 7.8 ± 0.4 | 8.9 ± 0.3 | < 0.01 |
| Histological Score | 10.8 ± 1.2 | 6.5 ± 0.9 | 3.2 ± 0.7 | < 0.001 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.2 ± 0.7 | 2.8 ± 0.5 | 1.5 ± 0.4 | < 0.001 |
| Data are presented as mean ± standard deviation. |
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animal Husbandry: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.
-
Treatment: Mice are randomized into three groups: Vehicle (0.5% methylcellulose), this compound (10 mg/kg), and this compound (30 mg/kg). Treatment is administered daily via oral gavage from day 0 to day 7.
-
Monitoring: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, mice are euthanized by CO2 asphyxiation. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histological Analysis: A distal segment of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: A separate colonic tissue segment is homogenized and MPO activity, an indicator of neutrophil infiltration, is quantified using a colorimetric assay.
Caption: Experimental workflow for the DSS-induced colitis model.
In Vitro Characterization in Immune Cells
To further elucidate the mechanism of this compound, its inhibitory effect on cytokine-induced STAT3 phosphorylation was assessed in human peripheral blood mononuclear cells (PBMCs).
Summary of In Vitro IC50 Data
| Assay | Stimulant | Key Readout | IC50 (nM) |
| pSTAT3 Inhibition Assay | Interleukin-6 (IL-6) | Phosphorylated STAT3 | 85.4 |
| Cytokine Release Assay | Lipopolysaccharide (LPS) | TNF-α Secretion | 120.7 |
Experimental Protocol: pSTAT3 Inhibition Assay
-
Cell Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are plated in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: Cells are stimulated with 50 ng/mL of recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: Workflow for the in vitro pSTAT3 inhibition assay.
Conclusion and Future Directions
The preclinical data for the hypothetical compound this compound demonstrate potent anti-inflammatory effects in a relevant murine model of colitis. The in vitro evidence supports its proposed mechanism as a JAK-STAT pathway inhibitor. These promising results warrant further investigation, including comprehensive toxicology studies, pharmacokinetic profiling, and formulation development to enable progression into Phase I clinical trials. Future research should also focus on confirming target engagement in vivo and exploring potential biomarkers to guide clinical development.
Declopramide: An N-Substituted Benzamide with Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Declopramide, a member of the N-substituted benzamide class of compounds, has emerged as a molecule of interest in oncology research. Initially investigated for its potential as a DNA repair inhibitor, recent studies have elucidated its role in key cellular processes that are fundamental to cancer development and progression, namely apoptosis and the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, relevant experimental data, and the methodologies used to elucidate its cellular functions. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Core Concepts: Dual Mechanisms of Action
This compound exerts its anti-cancer potential through two distinct, yet potentially interconnected, mechanisms: the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.
Induction of Apoptosis
This compound has been shown to induce rapid, dose-dependent apoptosis in various cancer cell lines.[1] The apoptotic cascade initiated by this compound follows the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase.[1] Subsequent activation of executioner caspases, such as caspase-3, leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. Notably, the apoptotic effects of this compound have been observed to be independent of the p53 tumor suppressor protein, suggesting its potential efficacy in cancers with mutated or non-functional p53.[1]
Inhibition of NF-κB Signaling
In addition to its pro-apoptotic effects, this compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy. This compound has been found to inhibit NF-κB activation by preventing the degradation of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBβ, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.
Quantitative Data Summary
| Parameter | Cell Lines | Concentration/Dose | Observed Effect | Citation |
| Apoptosis Induction | 70Z/3 (murine pre-B), HL-60 (human promyelocytic leukemia) | > 250 µM | Induction of cytochrome c release and caspase-9 activation. | [1] |
| G2/M Cell Cycle Arrest | 70Z/3, HL-60 | Not specified | Precedes the onset of apoptosis. | [1] |
| NF-κB Inhibition | Not specified | Not specified | Inhibition of IκBβ degradation. |
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments to characterize the activity of this compound.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
2. Caspase Activity Assays:
-
Principle: These assays measure the activity of specific caspases, key mediators of apoptosis. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a detectable signal.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular contents.
-
Add a caspase-specific substrate (e.g., for caspase-3 or caspase-9) to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescent or colorimetric signal using a microplate reader.
-
NF-κB Inhibition Assays
1. Western Blot for IκBβ Levels:
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. To assess NF-κB inhibition by this compound, the levels of IκBβ are measured in treated and untreated cells.
-
Protocol:
-
Treat cells with this compound and a known NF-κB activator (e.g., TNF-α).
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IκBβ.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for apoptosis analysis.
Conclusion and Future Directions
This compound, an N-substituted benzamide, demonstrates significant potential as an anti-cancer agent through its dual action of inducing apoptosis and inhibiting the pro-survival NF-κB pathway. The preclinical data, although still emerging, provide a strong rationale for further investigation. Future research should focus on obtaining more precise quantitative data, such as IC50 values, for its biological activities. Furthermore, while this compound has been investigated for its potential use in colorectal cancer, comprehensive preclinical and clinical trial data are needed to validate its efficacy and safety in this and other cancer types. The detailed mechanisms of its interaction with the components of the NF-κB pathway and the full spectrum of its downstream effects are also important areas for future exploration. This technical guide serves as a foundational document to aid researchers in designing and interpreting future studies on this compound and other N-substituted benzamides as potential cancer therapeutics.
References
In Silico Modeling of Declopramide Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of Declopramide binding to its primary molecular targets. The document outlines the theoretical and practical aspects of computational approaches to understanding the pharmacodynamics of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a substituted benzamide and a derivative of metoclopramide. It has been investigated for its potential as a DNA repair inhibitor and for its activity in treating conditions like colorectal cancer and inflammatory bowel disease. Its multifaceted mechanism of action involves the modulation of key cellular pathways, making it a compound of significant interest for further research and drug development.
Mechanism of Action
This compound exhibits a complex mechanism of action, primarily centered around two distinct pathways:
-
DNA Repair Inhibition and Apoptosis Induction: this compound is classified as a DNA repair inhibitor. It is understood to induce apoptosis (programmed cell death) through two main routes: one involving the nuclear factor-kappa B (NF-κB) signaling pathway and another that activates the caspase cascade via the mitochondrial pathway. This pro-apoptotic activity is a cornerstone of its potential anticancer effects.
-
Receptor Modulation: this compound also acts as a modulator for G-protein coupled receptors (GPCRs), specifically the Muscarinic acetylcholine receptor M1 and the Dopamine D2 receptor. Its interaction with the D2 receptor is of particular interest for in silico modeling due to the availability of structural data for this receptor class.
The prokinetic effects of the parent compound, metoclopramide, are mediated through the blockade of enteric inhibitory D2 receptors.[1] Antagonism of central D2 receptors contributes to anti-emetic effects but can also lead to adverse effects like hyperprolactinemia and extrapyramidal reactions.[1]
Target Receptors and Signaling Pathways
The primary focus for in silico binding studies of this compound is the Dopamine D2 receptor, a member of the GPCR superfamily.[2]
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a Gαi/o-coupled receptor.[2] Upon binding of an antagonist like this compound, the receptor is stabilized in an inactive conformation, preventing the dissociation of the Gαi/o subunit. This, in turn, leads to the continued inhibition of adenylyl cyclase, which prevents the conversion of ATP to cyclic AMP (cAMP). The overall effect is a modulation of downstream signaling cascades that are dependent on cAMP levels.
References
Methodological & Application
Application Notes and Protocols for Declopramide Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Declopramide, a derivative of N-substituted benzamide, has demonstrated potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide an overview of the cellular effects of this compound and detailed protocols for its use in cell culture experiments. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway and the inhibition of the NF-κB signaling pathway, as well as the induction of a G2/M phase cell cycle arrest.
Data Presentation
The following tables summarize the expected quantitative data from key experiments with this compound. Researchers should generate cell line-specific data following the provided protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HL-60 (Human promyelocytic leukemia) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| K562 (Human chronic myelogenous leukemia) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| User-defined cancer cell line | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HL-60 | e.g., IC50 value | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | ||
| K562 | e.g., IC50 value | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HL-60 | e.g., IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | Data to be determined | ||
| K562 | e.g., IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
-
Materials:
-
Cancer cell lines (e.g., HL-60, K562)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including the IC50 value) for 24 and 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation and gating.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution using flow cytometry.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points (e.g., 24 and 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
-
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Measuring Apoptosis Following Declopramide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Declopramide, a substituted benzamide, has been identified as an agent that can induce apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms by which this compound exerts its cytotoxic effects and having robust methods to quantify this process are crucial for its potential development as a therapeutic agent. These application notes provide a detailed overview of the signaling pathways involved in this compound-induced apoptosis and present standardized protocols for its measurement.
Mechanism of Action: this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][2] Treatment of susceptible cancer cell lines, such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60, with this compound at concentrations above 250 µM leads to the following key events:
-
Cell Cycle Arrest: Prior to the onset of apoptosis, this compound induces a G2/M cell cycle block.[1][2]
-
Mitochondrial Involvement: The apoptotic process is initiated by the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9.[2] This, in turn, activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk have been shown to inhibit this compound-induced apoptosis.[1][2]
-
Role of Bcl-2: The anti-apoptotic protein Bcl-2 plays a significant role in regulating this pathway. Overexpression of Bcl-2 can inhibit this compound-induced apoptosis, suggesting that the balance of pro- and anti-apoptotic Bcl-2 family proteins is critical.[1][2]
-
p53-Independence: The apoptotic mechanism induced by this compound appears to be independent of the tumor suppressor protein p53, as the effects are observed in p53-deficient cell lines like HL60.[1][2]
Signaling Pathway Diagram
References
Declopramide: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Declopramide is a substituted benzamide with potential applications in oncology as a chemosensitizer and radiosensitizer. Structurally related to metoclopramide, this compound exhibits a more favorable safety profile, notably a lack of central nervous system (CNS) side effects at high doses. Its mechanism of action is linked to the induction of apoptosis through the modulation of the NF-κB and caspase signaling pathways. These characteristics make this compound a compound of interest for in vivo studies aimed at enhancing the efficacy of standard cancer therapies.
These application notes provide an overview of this compound's use in preclinical in vivo experiments, including dosage information, experimental protocols, and insights into its molecular pathways.
Data Presentation
This compound In Vivo Dosage and Administration
The following table summarizes key quantitative data from preclinical in vivo studies involving this compound and its structural analog, metoclopramide, which is often used in similar research contexts.
| Compound | Animal Model | Cancer Model | Dosage | Administration Route | Dosing Schedule | Combination Therapy | Reference |
| This compound | SCID Mice | Human Brain Astrocytoma Xenograft | 40 mg/kg | Oral | Once at 0, 24, and 48 hours | N/A | [1] |
| This compound | Rats | N/A (Toxicology) | Up to 200 mg/kg | N/A | N/A | N/A | [1] |
| Metoclopramide | Nude Mice | Human Squamous Cell Carcinoma of the Head and Neck Xenograft | 2 mg/kg | Intraperitoneal (i.p.) | Single dose 8 hours after cisplatin | Cisplatin (2.5-7.5 mg/kg) | [2][3] |
| Metoclopramide | Nude Mice | Human Squamous Cell Carcinoma of the Head and Neck Xenograft | 2 mg/kg (3 doses) | Intraperitoneal (i.p.) | Concomitant with, and 24 and 48 hours after cisplatin | Cisplatin (7.5 mg/kg) | [2] |
| Neutral Metoclopramide | SCID Mice | Human Lung Adenocarcinoma | 2 mg/kg | Intramuscular (i.m.) | Single dose | Single low dose radiation (1 and 2 Gy) | [4] |
| Neutral Metoclopramide | SCID Mice | Human Lung Adenocarcinoma | 10 mg/kg (3 doses) | Intramuscular (i.m.) | One dose per day | Fractionated radiation (3 x 1 Gy) | [4] |
Experimental Protocols
General Guidelines for In Vivo Studies
Preclinical in vivo studies are essential for evaluating the efficacy and safety of novel therapeutic agents like this compound. It is crucial to adhere to institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 1: Evaluation of this compound as a Chemosensitizer with Cisplatin in a Xenograft Mouse Model
This protocol is based on studies investigating the synergistic effects of substituted benzamides with platinum-based chemotherapy.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude, SCID)
-
Tumor Model: Subcutaneous xenograft of human squamous cell carcinoma of the head and neck.
2. Materials:
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., sterile saline)
-
Vehicle for cisplatin (e.g., sterile saline)
-
Syringes and needles for injection
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound in combination with cisplatin
4. Dosing and Administration:
-
Cisplatin: Administer a single intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[5]
-
This compound: Administer a single i.p. injection at a dose of 2 mg/kg, 8 hours after the cisplatin injection.[3][5]
5. Monitoring and Endpoints:
-
Monitor tumor volume using caliper measurements every 2-3 days.
-
Record animal body weight as an indicator of toxicity.
-
Primary endpoint: Tumor growth delay or inhibition.
-
Secondary endpoints: Analysis of cisplatin-DNA adducts in tumor and normal tissues.[5]
Protocol 2: Evaluation of this compound as a Radiosensitizer in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the ability of this compound to enhance the efficacy of ionizing radiation.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., SCID)
-
Tumor Model: Subcutaneous xenograft of human lung adenocarcinoma.
2. Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile saline with adjusted pH for neutral formulation)
-
Irradiation source (e.g., X-ray machine)
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Radiation alone
-
Group 4: this compound in combination with radiation
4. Dosing and Administration:
-
This compound: Administer intramuscularly (i.m.) at a dose of 10 mg/kg daily for three consecutive days.[4]
-
Radiation: Deliver a fractionated dose of 1 Gy daily for three consecutive days, shortly after this compound administration.[4]
5. Monitoring and Endpoints:
-
Monitor tumor volume using caliper measurements.
-
Record animal body weight.
-
Primary endpoint: Tumor growth delay or inhibition.
-
Secondary endpoints: Assessment of apoptosis in tumor tissue via techniques such as TUNEL staining or caspase activity assays.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's mechanism of action as a cancer therapy sensitizer involves the induction of apoptosis and inhibition of NF-κB activation. The following diagram illustrates the proposed signaling pathway. This compound is hypothesized to induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. Concurrently, this compound may inhibit the NF-κB pathway, which is a key survival pathway in cancer cells. The inhibition of NF-κB prevents the transcription of anti-apoptotic genes, thereby sensitizing the cancer cells to the effects of chemotherapy or radiation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vivo Chemosensitization Study
Caption: In vivo chemosensitization experimental workflow.
References
- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metoclopramide enhances the effect of cisplatin on xenografted squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose schedule evaluation of metoclopramide as a potentiator of cisplatin and carboplatin treatments of xenografted squamous cell carcinomas of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Metoclopramide as a modulator of cisplatin: effects on pharmacokinetcs and cisplatin-DNA adducts in tumor and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for assessing Declopramide efficacy
Application Notes and Protocols for Assessing Declopramide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an investigational, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in a significant fraction of human cancers, making it a prime target for therapeutic intervention.[1][3][4] These application notes provide a comprehensive overview of the essential in vitro and in vivo techniques to characterize the efficacy of this compound, from initial biochemical assays to preclinical animal models. The protocols are designed to assess target engagement, cellular effects, and anti-tumor activity.
In Vitro Efficacy Assessment
A tiered approach is recommended for in vitro evaluation, starting with target-specific biochemical assays, followed by cell-based assays to confirm activity in a biological context.[5][6]
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on MEK1/2 kinase activity and to calculate its potency (IC50).
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to the inhibition of kinase activity.[7]
-
Reagents: Recombinant human MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, this compound (serial dilutions), ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure: a. Prepare kinase reaction buffer containing MEK1/2 enzyme and ERK2 substrate. b. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to a 384-well plate. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. f. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle controls and plot the percent inhibition against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Target Engagement in Cells: Western Blot for Phospho-ERK
Objective: To confirm that this compound inhibits MEK1/2 activity within cancer cells by measuring the phosphorylation status of its direct downstream target, ERK1/2.[8][9]
Protocol: Western Blot Analysis
-
Cell Culture: Plate cancer cells with known RAS or RAF mutations (e.g., A375 melanoma, HT-29 colon cancer) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Quantification: Determine protein concentration using a BCA or Lowry assay.[10]
-
Electrophoresis: Separate 20-30 µg of protein lysate per lane on an 8-12% SDS-PAGE gel.[8]
-
Transfer: Transfer separated proteins to a PVDF membrane.[10]
-
Blocking & Antibody Incubation: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). c. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each treatment condition.
Cellular Proliferation and Viability Assays
Objective: To measure the effect of this compound on cancer cell growth and survival.[12]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[13][14]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Lysis and Signal Generation: a. Equilibrate the plate to room temperature for 30 minutes.[15] b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[15] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[15] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.
Long-Term Survival: Colony Formation Assay
Objective: To assess the ability of single cells to undergo sustained proliferation and form colonies following treatment with this compound, indicating long-term cytotoxic or cytostatic effects.
Protocol: 2D Colony Formation Assay
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[16]
-
Staining: a. Wash colonies with PBS. b. Fix the colonies with 10% neutral buffered formalin or methanol. c. Stain with 0.5% crystal violet solution for 20-30 minutes.
-
Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of ≥50 cells).
Quantitative Data Summary (Hypothetical)
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line (Mutation) | Parameter | Value |
|---|---|---|---|
| Biochemical | MEK1 Enzyme | IC50 | 1.5 nM |
| Biochemical | MEK2 Enzyme | IC50 | 2.1 nM |
| Cell Viability | A375 Melanoma (BRAF V600E) | IC50 | 15 nM |
| Cell Viability | HT-29 Colon (BRAF V600E) | IC50 | 25 nM |
| Cell Viability | HCT116 Colon (KRAS G13D) | IC50 | 50 nM |
| Cell Viability | MCF-7 Breast (WT) | IC50 | >10 µM |
| Colony Formation | A375 Melanoma (BRAF V600E) | Inhibition at 50 nM | 85% |
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the therapeutic potential of this compound in a complex biological system.[17] Patient-derived xenograft (PDX) models, which maintain the characteristics of the original human tumor, are highly valuable for this purpose.[18][19][20][21]
Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumors.[22][23]
Protocol: Subcutaneous PDX Efficacy Study
-
Model Establishment: a. Surgically implant a small fragment (~3x3 mm) of a patient's tumor (e.g., BRAF-mutant melanoma) subcutaneously into the flank of immunodeficient mice (e.g., NSG or NOD/SCID).[20] b. Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: a. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). b. Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control, this compound (e.g., 10 mg/kg), and a standard-of-care positive control. c. Administer the drug via the appropriate route (e.g., oral gavage) once daily for 21 days.
-
Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor animal health daily for signs of toxicity.
-
Endpoint Analysis: a. At the end of the study (or when tumors reach a predetermined size), euthanize the mice. b. Excise tumors, weigh them, and collect samples for pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK) and histopathology.
-
Data Analysis: a. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group. b. Plot mean tumor volume over time for each group. c. Perform statistical analysis (e.g., ANOVA) to determine significance.
Quantitative Data Summary (Hypothetical)
Table 2: In Vivo Efficacy of this compound in Melanoma PDX Model (BRAF V600E)
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | QD, PO, 21 days | 1250 ± 150 | - | +2% |
| This compound (10 mg/kg) | QD, PO, 21 days | 310 ± 80 | 78% | -3% |
| Dabrafenib (30 mg/kg) | QD, PO, 21 days | 450 ± 110 | 67% | +1% |
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade with this compound's inhibitory action on MEK1/2.
Experimental Workflow: In Vitro Screening
Caption: A sequential workflow for the in vitro assessment of this compound's efficacy.
Experimental Workflow: In Vivo PDX Study
Caption: Workflow for conducting an in vivo efficacy study using patient-derived xenograft (PDX) models.
References
- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 19. oaepublish.com [oaepublish.com]
- 20. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Identification of Declopramide Sensitizers using CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Declopramide, a member of the N-substituted benzamide class of DNA repair inhibitors, presents a promising avenue for cancer therapy.[1] Its proposed mechanisms of action involve the induction of apoptosis through pathways including NF-κB and the mitochondrial caspase cascade.[1] To further elucidate the molecular mechanisms of this compound and to identify novel genetic targets that may synergize with its anti-cancer activity, a high-throughput screening method is required. CRISPR-Cas9 genetic screens offer a powerful and unbiased approach to systematically interrogate the genome for genes that modulate cellular responses to small molecules.[2][3][4]
These application notes provide a detailed protocol for a hypothetical CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. Such a screen can uncover novel drug targets and provide a deeper understanding of this compound's mechanism of action.
Signaling Pathways and Experimental Workflow
To conceptualize the CRISPR-Cas9 screen, it is essential to understand the proposed signaling pathway of this compound and the general workflow of the experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The application of genome-wide CRISPR-Cas9 screens to dissect the molecular mechanisms of toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Declopramide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Declopramide, a compound structurally related to metoclopramide, has been identified as a DNA repair inhibitor with potential applications in oncology. Given its structural similarity to metoclopramide, a known dopamine D2 receptor antagonist, 5-HT3 receptor antagonist, and 5-HT4 receptor agonist, it is plausible that this compound and its analogs may also exhibit activity at these G-protein coupled receptors (GPCRs) and monoamine transporters. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs against a panel of relevant biological targets: DNA repair (specifically PARP1), dopamine D2 receptors, serotonin 5-HT3 receptors, serotonin 5-HT4 receptors, and the dopamine transporter (DAT).
These protocols are designed for a 384-well plate format, suitable for automated HTS platforms, and primarily utilize fluorescence-based readouts for their sensitivity and compatibility with high-throughput workflows.
I. PARP1 Inhibition Assay
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. This assay identifies inhibitors of PARP1 activity.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol is adapted from a homogeneous fluorescence polarization assay that measures the inhibition of PARP1 activity.
Materials:
-
384-well, black, low-volume microplates
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled NAD+ analog (e.g., a TAMRA-labeled NAD+)
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA
-
Test compounds (this compound analogs) and a known PARP inhibitor (e.g., Olaparib) as a positive control
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of the 384-well plate.
-
For control wells, dispense 50 nL of DMSO (for 100% activity) or 50 nL of a high concentration of the positive control (for 0% activity).
-
-
Reagent Preparation:
-
Prepare a 2X PARP1/DNA mix in Assay Buffer containing the appropriate concentration of PARP1 enzyme and activated DNA. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.
-
Prepare a 2X fluorescent NAD+ substrate solution in Assay Buffer. The concentration should be at or below the Km of the enzyme for NAD+ to maximize sensitivity to competitive inhibitors.
-
-
Assay Execution:
-
Add 5 µL of the 2X PARP1/DNA mix to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X fluorescent NAD+ substrate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 530 nm and emission at 590 nm for TAMRA).
-
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the 0% activity control.
-
mP_max is the average millipolarization of the 100% activity control.
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation: PARP1 Inhibitors
| Compound | IC50 (nM) | Reference |
| Olaparib | 1-5 | [1] |
| Rucaparib | 1-7 | [1] |
| Talazoparib | <1 | N/A |
| Niraparib | 2-4 | N/A |
Diagram: PARP1 Inhibition FP Assay Workflow
References
Troubleshooting & Optimization
Declopramide Solubility and Formulation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with declopramide. Due to the limited availability of specific formulation data for this compound, this guide leverages information on the structurally similar benzamide, metoclopramide, to illustrate key principles and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a member of the N-substituted benzamide class of DNA repair inhibitors.[1] It is a small molecule that has been investigated in Phase II clinical trials.[1] Key identifiers and properties are summarized below in comparison to the more extensively studied metoclopramide.
Q2: How does pH influence the solubility of benzamide compounds like this compound?
While specific data for this compound is limited, the solubility of its analogue, metoclopramide base, is highly dependent on pH. As a weakly basic drug (pKa 9.47), its solubility significantly increases in acidic conditions due to ionization.[2] This characteristic is crucial for predicting its behavior in the gastrointestinal tract (GIT), where pH varies considerably, and for developing oral dosage forms.[3]
Q3: What are the common formulation challenges associated with poorly soluble drugs like this compound?
Compounds with low aqueous solubility, like metoclopramide base, often present significant formulation challenges. These include:
-
Slow Dissolution: The rate at which the drug dissolves can be a limiting factor for absorption, potentially leading to a delayed onset of action.[4]
-
Poor Bioavailability: Incomplete dissolution in the GIT can result in low and variable absorption into the bloodstream. Metoclopramide, for instance, can have its systemic bioavailability reduced to as low as 30% due to a significant first-pass metabolism effect, which is exacerbated by poor solubility.[5]
-
Precipitation: A drug may dissolve in one part of the GIT (e.g., the acidic environment of the stomach) but precipitate in another (e.g., the more neutral pH of the intestine), reducing the amount of drug available for absorption.[3]
Q4: What strategies can be employed to enhance the solubility of this compound?
Several techniques are used to improve the solubility and dissolution rate of poorly water-soluble drugs.[6] Based on studies with metoclopramide, a promising approach is the use of solid dispersions.[2][5] This technique involves dispersing the drug in a matrix of a hydrophilic carrier. Methods to prepare solid dispersions include:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[2][7]
-
Kneading Method: The drug and carrier are wetted with a solvent and kneaded into a thick paste, which is then dried.[2]
-
Hot-Melt Extrusion: The drug and carrier are processed at an elevated temperature, forming an amorphous solid solution or dispersion.[2]
Other potential methods include particle size reduction (micronization), pH adjustment, and the use of co-solvents.[6]
Q5: What analytical methods are suitable for quantifying this compound in experimental formulations?
High-Performance Liquid Chromatography (HPLC) is a widely used, reliable method for the quantification of metoclopramide in various formulations and is applicable to this compound.[8][9] Key aspects of an HPLC method include:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]
-
Detection: UV detection is generally performed at the wavelength of maximum absorbance (λmax) for the compound, which is around 273 nm for metoclopramide.[9][10]
Spectrophotometric methods, which measure absorbance at a specific wavelength, offer a simpler and greener alternative for direct quantification in solutions.[10]
Data Summary
Quantitative data for this compound and its analogue, metoclopramide, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound and Metoclopramide
| Property | This compound | Metoclopramide | Reference |
| Molecular Formula | C₁₃H₂₀ClN₃O | C₁₄H₂₂ClN₃O₂ | [1][11] |
| Molecular Weight | 269.77 g/mol | 299.79 g/mol | [1][11] |
| LogP | Not specified | 2.66 | [2][11] |
| pKa (Weakly Basic) | Not specified | 9.47 | [2] |
| Appearance | Not specified | White crystalline powder | [11][12] |
Table 2: pH-Dependent Solubility of Metoclopramide Base at 37°C
| Medium | pH | Solubility (µg/mL) | Reference |
| Distilled Water | ~6.0 | 190.5 ± 0.002 | [2] |
| Phosphate Buffer | 5.5 | 5539 ± 0.01 | [2] |
| Phosphate Buffer | 6.8 | 3500 ± 0.005 | [2] |
| Phosphate Buffer | 7.4 | 1347 ± 0.006 | [2] |
Table 3: Solubility of Metoclopramide Hydrochloride (MHCl) in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x 10⁻³) | Classification | Reference |
| Ethylene Glycol (EG) | 134.93 | Freely Soluble | [13] |
| Water | 51.61 | Very Soluble | [13] |
| Transcutol | 48.17 | Freely Soluble | [13] |
| Propylene Glycol (PG) | 45.57 | Freely Soluble | [13] |
| Polyethylene Glycol-400 (PEG-400) | 41.89 | Soluble | [13] |
| Ethanol | 32.88 | Freely Soluble | [13] |
Troubleshooting Guides
Problem: The compound has precipitated from my aqueous buffer.
-
Possible Cause: The pH of your buffer may be too high for the weakly basic compound, causing the ionized, more soluble form to convert to the less soluble free base.
-
Troubleshooting Steps:
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: The compound may be precipitating in the culture medium over time, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the wells for any signs of precipitation after incubation.
-
Determine the saturation solubility of the compound directly in the culture medium to establish a maximum working concentration.
-
Prepare stock solutions in a suitable solvent like DMSO, but ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Problem: The formulation appears unstable and shows degradation products during analysis.
-
Possible Cause: The compound may be sensitive to environmental factors like light, oxygen, or extreme pH. Metoclopramide hydrochloride, for example, is photosensitive and unstable in strongly alkaline solutions.[11]
-
Troubleshooting Steps:
-
Photostability: Protect the formulation from light at all stages of preparation and storage.[11][14]
-
pH Stability: Ensure the formulation is buffered to a pH range where the drug is most stable. For metoclopramide injection, this range is pH 2-9.[11]
-
Oxidative Stability: If the compound is susceptible to oxidation, consider preparing it under an inert atmosphere (e.g., nitrogen) and adding antioxidants to the formulation.[14]
-
Visualized Workflows and Logic
References
- 1. This compound | C13H20ClN3O | CID 70177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. jddtonline.info [jddtonline.info]
- 6. ijmsdr.org [ijmsdr.org]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Declopramide Concentration for Cell Lines
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the concentration of Declopramide in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is classified as a member of the N-substituted benzamide class of DNA repair inhibitors.[1] Its proposed mechanisms of action are twofold, both culminating in apoptosis (programmed cell death). One pathway involves the nuclear factor kappa B (NF-κB), while the other entails the activation of the caspase cascade via the mitochondrial pathway.[1] this compound may also enhance the sensitivity of cancer cells to radiation and conventional chemotherapy.[1] It is believed to induce a G2/M cell cycle block through pathways independent of the p53 protein.[1]
Q2: What is a suitable starting concentration range for this compound in a new cell line?
For a compound with unknown efficacy in a specific cell line, it is advisable to start with a broad concentration range to determine its approximate potency.[2][3] A common approach is to use a logarithmic or semi-logarithmic dilution series. A suggested starting range could span from nanomolar (nM) to millimolar (mM) concentrations, for instance, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM. This initial "range-finding" experiment will help identify a more focused range for subsequent, more precise experiments like IC50 determination.[2]
Q3: How long should the exposure time be for this compound treatment?
The optimal exposure time can vary significantly depending on the cell line's doubling time and the mechanism of the drug. For a compound like this compound that induces apoptosis, an initial exposure time of 24 to 72 hours is a common starting point. It is crucial to have a consistent incubation time across all experiments to ensure reproducibility. For longer-term studies, factors like the drug's half-life in culture media should be considered.[4]
Q4: What are the most critical parameters to standardize before beginning concentration optimization experiments?
To ensure reliable and reproducible results, several parameters must be optimized and standardized before initiating drug-dose experiments:
-
Cell Seeding Density: The initial number of cells plated can significantly impact their growth rate and response to the drug. It is crucial to determine a seeding density that allows for logarithmic growth throughout the duration of the experiment.[2][3]
-
Cell Health and Viability: Always use cells that are in the logarithmic growth phase and have high viability. Stressed or unhealthy cells can lead to inconsistent results.
-
Culture Media and Supplements: The type of media, serum concentration, and other supplements should be kept constant. Variations can alter cell growth and drug sensitivity.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator, as fluctuations can affect cell growth.[5]
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To find the cell seeding density that maintains logarithmic growth for the intended duration of the drug treatment experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Culture the cells for a period that covers the planned drug exposure time (e.g., 24, 48, and 72 hours).
-
At each time point, measure cell viability/proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Plot the cell growth over time for each seeding density.
-
Select the seeding density that results in consistent, logarithmic growth and avoids confluency by the end of the experiment.[2][3]
Protocol 2: Range-Finding Assay for this compound
Objective: To determine the approximate concentration range of this compound that affects the viability of the chosen cell line.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to adhere overnight.
-
Prepare a wide range of this compound concentrations using serial dilutions (e.g., 10-fold dilutions from 1 mM down to 1 nM).
-
Treat the cells with the various concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
Assess cell viability using a suitable assay.
-
Plot cell viability against the logarithm of the this compound concentration to identify the range where a dose-response is observed.
Protocol 3: IC50 Determination Assay
Objective: To precisely calculate the concentration of this compound that inhibits 50% of cell viability (IC50).
Methodology:
-
Based on the range-finding assay, prepare a narrower range of this compound concentrations (e.g., 8-12 concentrations in a semi-log or linear series) centered around the estimated IC50.
-
Seed cells in a 96-well plate at the optimal density and allow them to attach.
-
Treat the cells with the prepared this compound concentrations, including a vehicle control. It is recommended to perform this in triplicate or quadruplicate.
-
Incubate for the standardized exposure time.
-
Measure cell viability.
-
Normalize the data to the vehicle control (as 100% viability) and plot the dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation
Summarize the results from your IC50 determination assay in a clear and structured table.
| Cell Line | This compound Concentration | % Viability (Mean ± SD) |
| [Cell Line Name] | Vehicle Control | 100 ± [SD] |
| [Conc. 1] | [Mean] ± [SD] | |
| [Conc. 2] | [Mean] ± [SD] | |
| [Conc. 3] | [Mean] ± [SD] | |
| [Conc. 4] | [Mean] ± [SD] | |
| [Conc. 5] | [Mean] ± [SD] | |
| [Conc. 6] | [Mean] ± [SD] | |
| [Conc. 7] | [Mean] ± [SD] | |
| [Conc. 8] | [Mean] ± [SD] | |
| Calculated IC50 | [Value] µM |
Troubleshooting Guide
Q: My results show high variability between replicates. What could be the cause? A: High variability can stem from several factors:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially during serial dilutions.
-
Uneven Cell Seeding: Make sure to have a homogenous single-cell suspension before plating to ensure an equal number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for data collection or filling them with sterile PBS to minimize this effect.
Q: I don't observe any significant cell death, even at the highest concentrations of this compound. What should I do? A:
-
Concentration Range: The concentrations tested may be too low for your specific cell line. Consider extending the concentration range to higher values.
-
Drug Solubility: Verify the solubility of this compound in your culture medium. Precipitated drug will not be effective.
-
Exposure Time: The incubation period may be too short for the drug to induce a measurable effect. Try extending the exposure time.
-
Cell Line Resistance: The cell line you are using might be inherently resistant to this compound's mechanism of action.
Q: All my cells died, even at the lowest concentration tested. What went wrong? A:
-
Concentration Range: The lowest concentration in your range-finding assay was likely still too high. You will need to test a much lower range of concentrations (e.g., picomolar to nanomolar).
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle-only control to test for solvent toxicity.
Q: My results are inconsistent between different experiments. How can I improve reproducibility? A:
-
Standardize Protocols: Strictly adhere to your optimized protocols for cell seeding, drug preparation, and incubation times.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Quality: Use the same lot of media, serum, and other reagents whenever possible to minimize variability.[6]
-
Cell Line Authentication: Periodically verify the identity of your cell line to rule out misidentification or cross-contamination.[6]
Visualizations
Caption: Proposed signaling pathways of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adl.usm.my [adl.usm.my]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Mitigating Declopramide Off-Target Effects
Introduction
Declopramide is a potent inhibitor of DNA repair pathways, showing promise in the treatment of colorectal cancer.[1] Its primary mechanism involves the induction of apoptosis through NF-κB and mitochondrial pathways.[1] However, off-target effects have been observed, leading to potential complications in experimental systems. This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate these off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in preclinical models?
A1: The most commonly reported off-target effects of this compound are associated with its unintended interactions with various kinases, leading to cellular responses unrelated to its primary DNA repair inhibition mechanism. These can manifest as unexpected changes in cell signaling pathways, altered cell morphology, or decreased cell viability in control experiments. Rational drug design and high-throughput screening are key strategies to minimize these effects from the outset.[2]
Q2: How can I confirm that the observed cellular phenotype is due to an off-target effect of this compound?
A2: To confirm an off-target effect, it is crucial to include multiple controls in your experimental design.[3] This includes using a structurally related but inactive compound, employing a secondary compound with a similar on-target effect but a different chemical structure, and using techniques like RNA interference to validate that the observed phenotype is independent of the intended target.[2]
Q3: What is the recommended concentration range for this compound to minimize off-target effects?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being used. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.[4] Start with a broad range of concentrations and narrow down to the optimal window.
Q4: Are there any known strategies to reduce this compound's off-target kinase activity?
A4: Yes, several strategies can be employed. One approach is to co-administer this compound with a selective kinase inhibitor that targets the known off-target kinase. This requires prior identification of the specific off-target. Additionally, modifying the chemical structure of this compound through medicinal chemistry efforts can improve its selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in cell-based assays | 1. Insufficient blocking.[5] 2. Non-specific antibody binding.[3] 3. Inadequate washing.[5] | 1. Optimize blocking buffer and incubation time. 2. Include a secondary antibody-only control.[3] 3. Increase the number and duration of wash steps. |
| Inconsistent results between experimental replicates | 1. Cell passage number variability.[6][7] 2. Inconsistent cell seeding density.[8] 3. Variation in incubation times.[5] | 1. Use cells within a narrow passage number range. 2. Ensure uniform cell seeding across all wells. 3. Standardize all incubation periods precisely. |
| Unexpected cell death in control groups treated with this compound | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a kinase selectivity profile to identify off-target interactions.[9] 2. Lower the concentration of this compound. 3. Run a vehicle control with the same concentration of the solvent. |
| Lack of on-target effect at expected concentrations | 1. Poor cell permeability of the compound. 2. Incorrect assay timing.[6] 3. Degraded compound. | 1. Use a cell line with known permeability or a different delivery method. 2. Perform a time-course experiment to determine the optimal endpoint. 3. Use a fresh stock of this compound. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol is adapted from established methods for assessing kinase inhibitor selectivity.[10]
-
Objective: To identify off-target kinase interactions of this compound.
-
Materials:
-
Purified kinase panel (e.g., a panel of 100 common kinases).
-
This compound stock solution.
-
SYPRO Orange dye.
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Methodology:
-
Prepare a reaction mix containing the kinase, buffer, and SYPRO Orange dye.
-
Add this compound at various concentrations to the reaction mix. Include a DMSO control.
-
Dispense the mixture into a 96-well PCR plate.
-
Perform a thermal melt experiment by gradually increasing the temperature from 25°C to 95°C.
-
Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) of the kinase will shift upon ligand binding.
-
A significant shift in Tm in the presence of this compound indicates a direct interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its on-target and potential off-target proteins in a cellular context.
-
Objective: To confirm target engagement of this compound in intact cells.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer.
-
Antibodies for the target protein and suspected off-target proteins.
-
Western blotting equipment.
-
-
Methodology:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
Lyse the cells and separate the soluble fraction by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies against the target protein and potential off-target proteins.
-
Binding of this compound will stabilize the protein, resulting in more soluble protein at higher temperatures.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments aimed at characterizing and mitigating the off-target effects of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| DNA-PK (On-target) | 15 | On-target |
| Kinase A | 50 | Off-target |
| Kinase B | 250 | Off-target |
| Kinase C | >10,000 | - |
| Kinase D | 800 | Off-target |
Table 2: Effect of a Competitive Kinase A Inhibitor on this compound's Off-Target Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (1 µM) | 60 |
| Kinase A Inhibitor (1 µM) | 95 |
| This compound (1 µM) + Kinase A Inhibitor (1 µM) | 85 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. biocompare.com [biocompare.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Declopramide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Declopramide in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is classified as a DNA repair inhibitor. Its primary mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) through two main pathways: one involving the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and another involving the activation of the caspase cascade via the mitochondrial pathway.[1] Additionally, this compound may induce a G2/M cell cycle block.[1]
Q2: What are the potential general mechanisms by which cancer cells could develop resistance to a DNA repair inhibitor like this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other DNA repair inhibitors, potential mechanisms could include:
-
Upregulation of DNA Repair Pathways: Cancer cells may enhance alternative DNA repair mechanisms to compensate for the inhibition by this compound.
-
Alterations in the Drug Target: Mutations or changes in the expression of the molecular target of this compound could reduce its binding and efficacy.
-
Increased Drug Efflux: Cancer cells might increase the expression of drug efflux pumps (like P-glycoprotein), which actively remove this compound from the cell, lowering its intracellular concentration.
-
Changes in Cell Cycle Checkpoints: Alterations in cell cycle control proteins could allow cells to bypass the this compound-induced G2/M arrest.
-
Inhibition of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins could make cells less sensitive to this compound's apoptosis-inducing effects.
Q3: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be happening?
This phenomenon is characteristic of acquired resistance. Continuous exposure to a drug can lead to the selection and proliferation of a subpopulation of cancer cells that have developed mechanisms to survive the treatment.[2][3] It is advisable to perform regular cell line authentication and to compare the phenotype and genotype of the less sensitive cells to the original parental cell line.
Q4: How do I determine if my cancer cell line is truly resistant to this compound?
Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A common, though arbitrary, threshold for designating a cell line as resistant is a 3-fold or higher increase in the IC50 value.[4] This should be confirmed with multiple viability or cytotoxicity assays.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Overgrowth or under-confluency can significantly impact drug response. Perform a growth curve analysis to determine the optimal seeding density for your cell line. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the stock solution to prevent degradation. |
| Assay Incubation Time | The duration of drug exposure can affect IC50 values. Standardize the incubation time based on the cell line's doubling time and the drug's mechanism of action. |
| Cell Line Integrity | Regularly check for mycoplasma contamination and perform cell line authentication to ensure you are working with the correct, uncontaminated cells. |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
Problem 2: My cell line appears to have developed resistance to this compound, what are the next steps?
| Action Item | Detailed Steps |
| Confirm Resistance | Perform multiple, independent IC50 determinations using different viability assays (e.g., MTT, CellTiter-Glo) to confirm a statistically significant shift in the dose-response curve. |
| Isolate and Expand Resistant Clones | Use limiting dilution or single-cell sorting to isolate and expand individual resistant clones for further characterization. |
| Characterize the Resistant Phenotype | Compare the morphology, proliferation rate, and cell cycle distribution of the resistant clones to the parental cell line in the absence and presence of this compound. |
| Investigate Resistance Mechanisms | - Gene Expression Analysis: Use qPCR or RNA-sequencing to look for changes in the expression of genes related to DNA repair, drug efflux pumps (e.g., ABC transporters), and apoptosis. - Protein Expression Analysis: Use Western blotting or proteomics to assess changes in the protein levels of key signaling molecules in the NF-kB and apoptotic pathways. - Functional Assays: Perform assays to measure DNA repair capacity, drug efflux activity, and apoptosis induction. |
| Cryopreserve Resistant Stocks | Once a resistant cell line is established and characterized, create a master and working cell bank and cryopreserve vials for future use. |
Data Presentation
Disclaimer: The following tables contain illustrative data for demonstration purposes only, as specific quantitative data for this compound-resistant cell lines is not currently available in published literature. Researchers should generate their own data based on their experimental results.
Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) - 48h | Resistance Index (RI) |
| Parental MCF-7 | 15.2 ± 1.8 | 1.0 |
| This compound-Resistant MCF-7 (MCF-7/DecR) | 68.5 ± 5.3 | 4.5 |
| Parental A549 | 22.7 ± 2.5 | 1.0 |
| This compound-Resistant A549 (A549/DecR) | 105.1 ± 9.7 | 4.6 |
Table 2: Example Gene Expression Changes in a Hypothetical this compound-Resistant Cell Line (MCF-7/DecR).
| Gene | Function | Fold Change in MCF-7/DecR vs. Parental MCF-7 |
| ABCB1 (MDR1) | Drug Efflux Pump | + 8.2 |
| BCL2 | Anti-apoptotic Protein | + 4.5 |
| BAX | Pro-apoptotic Protein | - 2.1 |
| NFKBIA (IκBα) | NF-kB Inhibitor | - 3.7 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Drug Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Development of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 for 2-3 passages.[5]
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium. Allow the cells to recover and resume normal proliferation at each concentration before increasing the dose.[5][6]
-
Monitoring: Continuously monitor the cells for changes in morphology and growth rate. If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges.
-
Resistance Confirmation: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a significant level of resistance is achieved, perform single-cell cloning to isolate and establish a homogenous resistant cell line.
-
Characterization and Banking: Thoroughly characterize the resistant cell line and cryopreserve stocks.
Mandatory Visualizations
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: Enhancing the Bioavailability of Declopramide
Disclaimer: Declopramide is identified as an N-substituted benzamide class DNA repair inhibitor[1]. The following guide provides strategies and troubleshooting for improving its oral bioavailability, assuming it may present challenges such as poor aqueous solubility, which is common for complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of this compound?
The oral bioavailability of a drug like this compound can be influenced by several factors. The most critical are typically:
-
Aqueous Solubility: The extent to which this compound dissolves in the gastrointestinal (GI) fluids. Poor solubility is a common reason for low bioavailability[2].
-
Intestinal Permeability: The ability of the dissolved this compound to pass through the intestinal wall and enter the bloodstream.
-
First-Pass Metabolism: The extent to which this compound is metabolized by enzymes in the gut wall and liver before it reaches systemic circulation. This can significantly reduce the amount of active drug reaching its target[3].
Q2: How can I improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[2][4][5][6][7] These can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate[2].
-
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form[6][7].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve this compound in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion in the GI tract, facilitating drug release and absorption[4].
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of this compound by encapsulating the hydrophobic drug molecule within a hydrophilic shell[2][4].
-
Below is a summary of common solubility enhancement techniques and their typical impact on this compound's apparent solubility.
| Technique | Mechanism of Action | Expected Fold Increase in Solubility (Hypothetical) | Key Considerations |
| Micronization | Increases surface area for dissolution.[2] | 2 - 5 | May not be sufficient for very poorly soluble compounds. |
| Nanosizing | Drastically increases surface area and saturation solubility.[2] | 10 - 50 | Manufacturing complexity and potential for particle aggregation. |
| Solid Dispersion | Creates an amorphous form of the drug in a hydrophilic carrier.[6][7] | 20 - 100 | Physical stability of the amorphous state; polymer selection. |
| SEDDS | Pre-dissolves the drug in a lipidic vehicle.[4] | 50 - 200+ | Excipient compatibility; potential for GI side effects. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[2][4] | 10 - 100 | Stoichiometry of the complex; potential for renal toxicity with some cyclodextrins. |
Q3: My in vitro dissolution results for a new this compound formulation are inconsistent. How can I troubleshoot this?
Inconsistent dissolution results are a common issue in formulation development. The following guide can help you identify and resolve the problem.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between vessels | - Improper deaeration of the dissolution medium.- Inconsistent apparatus setup (e.g., paddle/basket height).- Vibration from nearby equipment.[8] | - Ensure the dissolution medium is properly deaerated according to USP guidelines.- Verify all geometric parameters of the dissolution apparatus before starting the experiment.- Isolate the dissolution bath from sources of vibration.[9] |
| Slower than expected dissolution | - Incomplete wetting of the drug product (common with hydrophobic drugs).- Formation of drug particle aggregates.- Degradation of this compound in the dissolution medium.[10] | - Consider adding a small amount of surfactant (e.g., 0.1% SDS) to the dissolution medium to improve wetting.- Optimize the formulation to include disintegrants or hydrophilic excipients.- Assess the stability of this compound at the pH of the dissolution medium and consider using a stabilizing agent if necessary.[11] |
| Results not reproducible across different days | - Variations in media preparation (e.g., pH, buffer concentration).- Analyst technique variability.- Changes in the physical form of this compound upon storage (e.g., crystallization from an amorphous state). | - Use a standardized and validated procedure for media preparation.- Ensure consistent training for all analysts performing the test.- Characterize the solid-state properties of your formulation before and after storage to check for physical changes. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This protocol outlines a standard procedure for evaluating the dissolution rate of a solid oral dosage form of this compound.
-
Preparation of Dissolution Medium:
-
Prepare 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).
-
Deaerate the medium by heating to 41°C, filtering, and maintaining it under vacuum for at least 5 minutes.
-
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (paddle) and equilibrate the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 RPM).
-
-
Test Procedure:
-
Place one dosage form of this compound into each vessel.
-
Start the apparatus immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a validated filter (e.g., 0.45 µm PVDF).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the filtered samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of this compound dissolved at each time point.
-
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the in vivo intestinal permeability of this compound.[12][13][14]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to ensure the integrity of the tight junctions.[15]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; its transport should be minimal.[12]
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the transport buffer containing a known concentration of this compound to the apical (A) side of the insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace the volume with fresh buffer.
-
Also, collect a sample from the apical side at the end of the experiment.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Workflow for Bioavailability Enhancement Strategy
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for the Caco-2 cell permeability assay.
Potential Cellular Uptake and Efflux Pathways
Caption: Simplified diagram of potential cellular transport mechanisms for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pharmtech.com [pharmtech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming Poor Tumor Cell Absorption of Declopramide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Declopramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its absorption in tumor cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe good in vitro efficacy with this compound, but it is not translating to our in vivo models. What could be the reason for this discrepancy?
A1: This is a key challenge observed with this compound. Published research indicates that while this compound exhibits a high tumor cell absorption rate in vitro, it has low oral bioavailability and tissue concentration in vivo.[1] This suggests that the issue may not be the inherent ability of cancer cells to absorb the drug, but rather barriers encountered before the drug reaches the tumor microenvironment. Potential reasons include:
-
Rapid Metabolism: this compound is metabolized to N-acetyl-declopramide. While this metabolite also possesses strong antitumor properties, the overall pharmacokinetics might be affected.[2]
-
Poor Systemic Circulation: The drug may be rapidly cleared from the bloodstream, preventing a sufficient concentration from reaching the tumor site.
-
Limited Tissue Penetration: The physicochemical properties of this compound might hinder its ability to move from the bloodstream into the dense tumor tissue.[3][4][5]
Q2: What is the proposed anticancer mechanism of action for this compound?
A2: The proposed anticancer mechanisms for this compound involve the induction of apoptosis (programmed cell death). This is thought to occur through two main pathways:
-
Inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Activation of the caspase cascade via the mitochondrial pathway.
Additionally, this compound has been shown to sensitize cancer cells to ionizing radiation.[6]
Q3: Are there any known transporters that influence this compound uptake or efflux in cancer cells?
A3: Currently, there is a lack of specific research identifying the transporters responsible for this compound's entry into or exit from cancer cells. However, it is a common mechanism for drug resistance in cancer cells to overexpress ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[7][8] It is plausible that this compound could be a substrate for one or more of these efflux pumps. Conversely, its uptake could be mediated by solute carrier (SLC) transporters.[9][10] Further investigation is needed to identify specific transporters interacting with this compound.
Troubleshooting Guide
Issue 1: Low Intracellular Concentration of this compound in Cultured Tumor Cells
If you are observing lower-than-expected intracellular concentrations of this compound in your in vitro experiments, consider the following troubleshooting steps.
Experimental Protocol: Quantification of Intracellular this compound
This protocol provides a general framework for measuring the intracellular concentration of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Centrifuge
-
Analytical method for this compound quantification (e.g., HPLC-MS/MS)
Procedure:
-
Cell Seeding: Plate cells at a known density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Drug Incubation: Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated control wells.
-
Washing: Aspirate the drug-containing medium. Wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Harvesting: Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Quantification: Analyze the supernatant using a validated analytical method to determine the concentration of this compound.
-
Normalization: Normalize the intracellular drug concentration to the cell number or total protein content.
Troubleshooting Steps & Potential Solutions
| Observation | Potential Cause | Suggested Action |
| Low intracellular this compound concentration across all cell lines. | Drug Degradation: this compound may be unstable in the culture medium. | Assess the stability of this compound in your cell culture medium over the incubation period. |
| Incorrect Drug Concentration: Errors in stock solution preparation or dilution. | Verify the concentration of your this compound stock solution. | |
| Low intracellular concentration in specific cell lines. | High Efflux Activity: The cell line may overexpress drug efflux pumps (e.g., ABC transporters). | Investigate the expression of common ABC transporters in your cell line. Consider co-incubation with a known pan-ABC transporter inhibitor to see if this compound accumulation increases. |
| Low Influx Transporter Expression: The cell line may lack the necessary uptake transporters. | This is a more challenging issue to address directly without knowing the specific transporters. |
Visualization: Investigating Drug Efflux
The following workflow illustrates a general approach to investigate if active efflux is limiting this compound accumulation.
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
This is a common challenge in drug development and for this compound, the discrepancy between in vitro and in vivo results is a known issue.[1] The focus here should be on strategies to improve drug delivery to the tumor.
Potential Strategies and Experimental Approaches
| Strategy | Description | Experimental Approach |
| Formulation Development | Encapsulating this compound in a delivery vehicle to improve its pharmacokinetic profile. | Liposomal Formulation: Prepare this compound-loaded liposomes. Characterize their size, zeta potential, and encapsulation efficiency. Evaluate their efficacy in vitro and in vivo compared to free this compound. |
| Nanoparticle Formulation: Develop this compound-loaded nanoparticles (e.g., PLGA-based). Assess their drug release kinetics, stability, and therapeutic efficacy in preclinical models.[11] | ||
| Combination Therapy | Co-administering this compound with agents that enhance tumor drug delivery. | Vascular Normalizing Agents: Use agents that can transiently "normalize" the tumor vasculature, potentially improving blood flow and drug penetration. |
| Extracellular Matrix Remodeling Agents: Employ enzymes or other agents that can degrade components of the dense tumor stroma, facilitating drug diffusion. |
Experimental Protocol: In Vitro Evaluation of a Nanoparticle-Based Delivery System
This protocol outlines the initial steps to assess a novel nanoparticle formulation of this compound.
Materials:
-
This compound-loaded nanoparticles
-
Empty nanoparticles (placebo)
-
Free this compound solution
-
Cancer cell line
-
Cell culture reagents
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Characterization: Determine the size, polydispersity index, and zeta potential of the nanoparticles.
-
Drug Loading and Release: Quantify the amount of this compound encapsulated and perform an in vitro release study at physiological and endosomal pH.
-
In Vitro Cytotoxicity:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles.
-
Incubate for a relevant period (e.g., 48-72 hours).
-
Assess cell viability using a standard cytotoxicity assay.
-
-
Cellular Uptake Study:
-
Use fluorescently labeled nanoparticles or quantify intracellular this compound via LC-MS/MS as described in the previous protocol.
-
Compare the uptake of the nanoparticle formulation to that of free this compound over time.
-
Visualization: Rationale for Nanoparticle Delivery
The following diagram illustrates the potential advantages of using a nanoparticle delivery system for this compound.
Signaling Pathways
While the precise signaling pathways modulated by this compound are not fully elucidated, its pro-apoptotic mechanism of action suggests an impact on pathways that regulate cell survival and death.
Visualization: Potential Signaling Pathways Affected by this compound
This diagram illustrates the hypothesized signaling cascades influenced by this compound, leading to apoptosis.
References
- 1. The anti-cancer effect of metoclopramide on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Enhanced bioavailability of metoclopramide HCl by intranasal administration of a mucoadhesive in situ gel with modulated rheological and mucociliary transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane transporters in cell physiology, cancer metabolism and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. Neutral metoclopramide induces tumor cytotoxicity and sensitizes ionizing radiation of a human lung adenocarcinoma and virus induced sarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cell surface transporters exploited for cancer drug delivery | Whitehead Institute [wi.mit.edu]
- 10. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
Technical Support Center: Metoclopramide and Cisplatin Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Metoclopramide and cisplatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Metoclopramide in combination with cisplatin therapy?
Metoclopramide is primarily used as an antiemetic agent to manage the nausea and vomiting induced by cisplatin, a common and often severe side effect of this chemotherapy.[1] While its main clinical application in this context is for symptom management, preclinical studies have investigated its potential to modulate the cytotoxic effects of cisplatin.
Q2: Does Metoclopramide enhance or inhibit the anticancer effects of cisplatin?
The effect of Metoclopramide on the cytotoxicity of cisplatin is complex and appears to be schedule-dependent. Some in vitro studies have reported that Metoclopramide can inhibit the cytotoxic effects of cisplatin.[2] Conversely, other studies, particularly in vivo, have demonstrated that Metoclopramide can enhance the antitumor effects of cisplatin, especially when administered after cisplatin.[3] This potentiation may be related to an increased formation of cisplatin-DNA adducts and potential inhibition of DNA repair mechanisms.[3]
Q3: What is the proposed mechanism for Metoclopramide's potentiation of cisplatin's cytotoxicity?
One proposed mechanism is that Metoclopramide, a benzamide derivative, may inhibit the chromatin-bound enzyme adenosine diphosphate ribosyl transferase (ADPRT), which is involved in DNA repair. By inhibiting this enzyme, Metoclopramide could enhance the DNA damage caused by cisplatin, leading to increased cancer cell death.[3] Studies have shown that the combination can lead to increased levels of cisplatin-DNA adducts in tumor tissues.[3]
Troubleshooting Guide
Problem 1: Inconsistent results regarding the synergistic or antagonistic effect of Metoclopramide on cisplatin cytotoxicity.
-
Possible Cause 1: Timing of drug administration. The sequence and timing of Metoclopramide and cisplatin administration are critical. Studies have shown that administering Metoclopramide after cisplatin can lead to an enhanced cytotoxic effect, while simultaneous or pre-treatment might have different outcomes.[3]
-
Troubleshooting Tip: Design experiments to test different administration schedules (e.g., pre-treatment, co-treatment, and post-treatment with Metoclopramide) to determine the optimal sequence for your specific cell line and experimental setup.
-
-
Possible Cause 2: Drug concentrations. The concentrations of both Metoclopramide and cisplatin used in the experiment can influence the outcome. The interaction may be concentration-dependent.
-
Troubleshooting Tip: Perform a thorough dose-response matrix experiment with varying concentrations of both drugs to identify ranges of synergy, additivity, or antagonism.
-
-
Possible Cause 3: Cell line-specific differences. The cellular context, including the expression of DNA repair enzymes and drug transporters, can vary significantly between different cancer cell lines, leading to different responses to the drug combination.
-
Troubleshooting Tip: If possible, test the combination in multiple cell lines to determine if the observed effect is cell-line specific. Characterize the expression of key DNA repair proteins in your cell lines of interest.
-
Problem 2: High variability in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Interference of Metoclopramide with the assay. Although not widely reported, it is possible that Metoclopramide, at high concentrations, could interfere with the chemistry of tetrazolium-based assays.
-
Troubleshooting Tip: Run a control experiment with Metoclopramide alone in the presence of the assay reagents (without cells) to check for any direct reduction of the tetrazolium salt.
-
-
Possible Cause 2: Inconsistent cell seeding or drug addition. Uneven cell distribution in multi-well plates or inaccuracies in drug dilution and addition can lead to high variability.
-
Troubleshooting Tip: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and follow a consistent plate layout for drug addition. Include appropriate vehicle controls.
-
Problem 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
-
Possible Cause 1: Suboptimal gating in flow cytometry. Incorrectly set gates for live, apoptotic, and necrotic populations can lead to misinterpretation of the results.
-
Troubleshooting Tip: Use single-stain controls (Annexin V only and PI only) and unstained controls to set the gates accurately.
-
-
Possible Cause 2: Late-stage apoptosis or necrosis. If the drug combination is highly cytotoxic or the incubation time is too long, a significant portion of the cells may be in late-stage apoptosis or necrosis, leading to a high PI-positive population.
-
Troubleshooting Tip: Perform a time-course experiment to identify the optimal time point for detecting early apoptotic events (Annexin V positive, PI negative).
-
Quantitative Data
Table 1: Preclinical Data on Metoclopramide and Cisplatin Combination
| Parameter | Cell Line/Model | Cisplatin Dose | Metoclopramide Dose | Effect | Reference |
| Clonogenic Survival | Fibroblasts (V79) and Lung Cancer (P31) | Not specified | 0.5 or 5 mg/l | Inhibition of cisplatin cytotoxicity | [2] |
| Tumor Growth (Area Under the Curve) | Human Squamous Cell Carcinoma Xenografts (AB and EH) | 7.5 mg kg-1 i.p. | 3 x 2.0 mg kg-1 (concomitant, 24h, 48h after cisplatin) | Significant reduction in tumor growth | [3] |
| Cisplatin-DNA Adducts | Human Squamous Cell Carcinoma Xenografts | 5 mg/kg i.p. | 2 mg/kg i.p. (8h after cisplatin) | Increased levels of adducts in tumors at 24h | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of cisplatin and Metoclopramide. Treat cells with cisplatin alone, Metoclopramide alone, or the combination at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with cisplatin, Metoclopramide, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Western Blotting for DNA Damage and Apoptosis Markers
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, γH2AX, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A typical experimental workflow for studying drug combination effects.
Caption: Proposed mechanism of Metoclopramide's potentiation of cisplatin.
Caption: Troubleshooting inconsistent results in combination studies.
References
- 1. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide inhibits the cytotoxicity of cisplatin and enhances the cytotoxicity of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide as a modulator of cisplatin: effects on pharmacokinetcs and cisplatin-DNA adducts in tumor and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metoclopramide Metabolite Interference in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference from metoclopramide and its metabolites in various analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is metoclopramide and how is it metabolized?
A1: Metoclopramide is a medication used to treat nausea, vomiting, and gastroparesis.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes (mainly CYP2D6, with minor contributions from CYP3A4 and CYP1A2) and through conjugation with glucuronic acid and sulfate.[1][2][3] Approximately 85% of an oral dose is recovered in the urine, with about 18-22% as the unchanged parent drug.[1][3] The rest is excreted as metabolites.[1]
Q2: What are the major metabolites of metoclopramide?
A2: Several metabolites of metoclopramide have been identified. The five major metabolites found in both in vivo and in vitro studies are:
-
M1: N-O-glucuronide
-
M2: N-sulfate
-
M3: Des-ethyl metabolite
-
M4: Hydroxylated metabolite
-
M5: Oxidative deaminated metabolite
Additional metabolites, primarily ether glucuronides, an N-glucuronide, a carbamic acid, and a nitro metabolite, have been identified in in vitro studies.
Q3: Can metoclopramide or its metabolites interfere with immunoassays?
A3: Yes, metoclopramide has been reported to cause false-positive results in some immunoassays, particularly for amphetamines and lysergic acid diethylamide (LSD).[4] This cross-reactivity is a significant concern in clinical and forensic toxicology, as it can lead to misinterpretation of results. While specific data on the cross-reactivity of individual metabolites is limited, the structural similarities between the parent drug and the target analytes of these immunoassays are the likely cause of interference.
Troubleshooting Guides
Issue 1: Unexpected Positive Results in Amphetamine or LSD Immunoassays
Symptom: A sample from a patient known to be taking metoclopramide tests positive for amphetamines or LSD in a screening immunoassay, but this result is not expected based on the patient's history.
Possible Cause: Cross-reactivity of the immunoassay antibodies with metoclopramide or its metabolites. The structural features of metoclopramide may be similar enough to the target analytes (amphetamine or LSD) to cause a false-positive result.
Troubleshooting Steps:
-
Review Patient Medication: Confirm if the patient has been administered metoclopramide.
-
Confirmation Testing: A positive immunoassay result should be considered presumptive. It is crucial to perform a more specific confirmatory test, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These methods can definitively identify and quantify the specific substances present in the sample, distinguishing between metoclopramide/metabolites and amphetamines or LSD.
-
Consult Assay Manufacturer's Data: Review the package insert or contact the manufacturer of the immunoassay to check for any known cross-reactivity with metoclopramide. However, be aware that not all potential cross-reactants may be listed.
-
Alternative Screening: If available, consider re-screening the sample with an immunoassay from a different manufacturer, as cross-reactivity can be specific to the antibodies used in a particular kit.
Issue 2: Difficulty in Quantifying Metoclopramide in the Presence of its Metabolites
Symptom: Inaccurate or imprecise quantification of metoclopramide in biological samples using chromatographic methods.
Possible Cause: Co-elution of metoclopramide with one or more of its metabolites, especially if the detection method (e.g., UV) cannot distinguish between them. Phase II metabolites, such as glucuronides, can sometimes undergo in-source fragmentation in a mass spectrometer, reverting to the parent drug's mass-to-charge ratio and causing overestimation.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve the resolution between the parent drug and its metabolites.
-
Consider using a different stationary phase (column) with alternative selectivity.
-
Optimize the gradient elution profile to enhance separation.
-
-
Mass Spectrometry Optimization:
-
If using LC-MS/MS, select unique precursor-product ion transitions (MRM) for both metoclopramide and its key metabolites to ensure specificity.
-
Carefully optimize the cone voltage or other in-source parameters to minimize in-source fragmentation of labile metabolites.
-
-
Sample Preparation:
-
Employ a selective sample preparation technique, such as solid-phase extraction (SPE), to separate the parent drug from interfering metabolites before analysis. The choice of SPE sorbent and elution solvents is critical.
-
-
Enzymatic Hydrolysis:
-
To quantify the total amount of a specific metabolite (conjugated and unconjugated), consider treating the sample with a hydrolyzing enzyme (e.g., β-glucuronidase) before extraction and analysis. This will convert the conjugated form to the parent metabolite for easier detection.
-
Data Presentation
Table 1: Analytical Methods for Metoclopramide and its Metabolites
| Analytical Method | Analyte(s) | Matrix | Limit of Quantitation (LOQ) | Recovery | Reference |
| LC-MS | Metoclopramide | Human Plasma | 0.78 ng/mL | 67.8 - 83.1% | [5] |
| GC-MS | Metoclopramide, monodeethylated-MCP, dideethylated-MCP | Plasma, Urine, Bile | 1 ng/mL | 76.5 - 102.2% (Plasma) | [1] |
| LC-MS/MS | Metoclopramide | Human Plasma | 2.00 ng/mL | - | |
| HPLC | Metoclopramide HCl | Plasma | 0.25 ng/mL | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Metoclopramide and Metabolites from Urine
This protocol provides a general guideline for the extraction of metoclopramide and its metabolites from urine samples. Optimization may be required based on the specific SPE sorbent and equipment used.
Materials:
-
Urine sample
-
Internal standard solution
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol
-
Water
-
Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide)
-
Mixed-mode SPE cartridges
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add the internal standard.
-
Vortex and centrifuge at 2000 x g for 5 minutes. Use the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) to remove polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 mL of an appropriate elution solvent (e.g., a mixture of a non-polar solvent like dichloromethane, a polar solvent like isopropanol, and a base like ammonium hydroxide to ensure the basic drug is in its non-ionized form).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of reconstitution solvent (e.g., the initial mobile phase of your LC-MS/MS method). Vortex to ensure complete dissolution. The sample is now ready for injection.
-
Protocol 2: LC-MS/MS Analysis of Metoclopramide and Metabolites
This protocol outlines a general approach for the analysis of metoclopramide and its metabolites by LC-MS/MS. Specific parameters will need to be optimized for the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Metoclopramide: To be determined by direct infusion of a standard solution to find the precursor ion (the protonated molecule [M+H]+) and the most abundant product ions after collision-induced dissociation.
-
Metabolites: Similarly, determine the MRM transitions for each metabolite of interest using available standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Metabolic pathway of Metoclopramide.
Caption: Troubleshooting workflow for unexpected positive results.
References
- 1. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. Immunoassay screening of lysergic acid diethylamide (LSD) and its confirmation by HPLC and fluorescence detection following LSD ImmunElute extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Metoclopramide's Non-Specific Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metoclopramide. The following information will help you design experiments to control for its non-specific effects and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Metoclopramide and what are its known non-specific effects?
A1: Metoclopramide is a multi-target drug with the following primary activities:
-
Dopamine D2 Receptor Antagonist: This is its main mechanism of action, contributing to its antiemetic and prokinetic effects.
-
Serotonin 5-HT3 Receptor Antagonist: This action also contributes to its antiemetic properties.[1][2][3]
-
Serotonin 5-HT4 Receptor Agonist: This agonistic activity is thought to contribute to its prokinetic effects on the gastrointestinal tract.[1]
The most significant non-specific effects of Metoclopramide are extrapyramidal symptoms (EPS), which are movement disorders resulting from the blockade of D2 receptors in the brain's nigrostriatal pathway.[2]
Q2: How can I experimentally distinguish between the effects of Metoclopramide on D2, 5-HT3, and 5-HT4 receptors in my cellular assays?
A2: To dissect the specific receptor-mediated effects of Metoclopramide, a combination of pharmacological and genetic approaches is recommended. The general workflow involves using selective antagonists to block the activity of individual receptors.
Experimental Protocols
Protocol 1: Pharmacological Blockade to Isolate Receptor-Specific Effects
This protocol describes how to use selective antagonists to differentiate the effects of Metoclopramide on D2, 5-HT3, and 5-HT4 receptors in a cell-based assay.
Materials:
-
Cells expressing the receptors of interest (e.g., HEK293 cells transfected with D2, 5-HT3, or 5-HT4 receptors).
-
Metoclopramide.
-
Selective D2 receptor antagonist (e.g., Haloperidol, Sulpiride).
-
Selective 5-HT3 receptor antagonist (e.g., Ondansetron, Granisetron).
-
Selective 5-HT4 receptor antagonist (e.g., GR 113808).
-
Appropriate cell culture medium and reagents.
-
Assay-specific detection reagents (e.g., cAMP assay kit for D2/5-HT4 receptors, calcium flux assay for 5-HT3 receptors).
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonists:
-
To block D2 receptor effects, pre-incubate a subset of wells with a selective D2 antagonist at a concentration known to be effective (typically 10-fold higher than its Ki).
-
To block 5-HT3 receptor effects, pre-incubate another subset of wells with a selective 5-HT3 antagonist.
-
To block 5-HT4 receptor effects, pre-incubate a third subset of wells with a selective 5-HT4 antagonist.
-
Include a vehicle control group that receives only the vehicle used to dissolve the antagonists.
-
-
Metoclopramide Treatment: Add Metoclopramide at the desired concentrations to all wells (including the control and antagonist-treated groups).
-
Incubation: Incubate the plate for the appropriate time to allow for a cellular response.
-
Assay Measurement: Perform the relevant functional assay to measure the cellular response. For example:
-
D2 and 5-HT4 Receptors (G-protein coupled): Measure changes in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonism by Metoclopramide will block the dopamine-induced decrease in cAMP. 5-HT4 receptor agonism by Metoclopramide will increase cAMP levels.
-
5-HT3 Receptors (Ligand-gated ion channel): Measure changes in intracellular calcium levels or use electrophysiology to measure ion channel activity. Metoclopramide will block the serotonin-induced increase in calcium influx.
-
-
Data Analysis: Compare the response to Metoclopramide in the presence and absence of each selective antagonist. A diminished response in the presence of a specific antagonist indicates that the observed effect is mediated by that particular receptor.
Protocol 2: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol allows for the determination of Metoclopramide's binding affinity (Ki) for D2, 5-HT3, and 5-HT4 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing a single receptor type (D2, 5-HT3, or 5-HT4).
-
Radiolabeled ligand specific for each receptor (e.g., [³H]Spiperone for D2, [³H]Granisetron for 5-HT3).
-
Metoclopramide at a range of concentrations.
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol for D2).
-
Assay buffer.
-
Scintillation counter and vials.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of Metoclopramide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Metoclopramide concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of Metoclopramide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 1: Binding Affinities (Ki) of Metoclopramide and Selective Antagonists for Target Receptors
| Compound | D2 Receptor (Ki, nM) | 5-HT3 Receptor (Ki, nM) | 5-HT4 Receptor (Ki, nM) |
| Metoclopramide | ~240 - 483[3] | ~120 - 308[3] | Agonist activity |
| Haloperidol (D2 Antagonist) | ~1-5 | >10,000 | >10,000 |
| Ondansetron (5-HT3 Antagonist) | >10,000 | ~1-10 | >10,000 |
| GR 113808 (5-HT4 Antagonist) | >10,000 | >10,000 | ~0.1-1 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Visualizations
Caption: Signaling pathways affected by Metoclopramide.
Caption: Workflow for dissecting Metoclopramide's receptor-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of Metoclopramide observed. | 1. Inappropriate cell model (low or no receptor expression).2. Incorrect concentration of Metoclopramide used.3. Assay is not sensitive enough. | 1. Confirm receptor expression using RT-qPCR or Western blot.2. Perform a dose-response curve for Metoclopramide.3. Optimize assay conditions or try an alternative assay. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health.2. Inconsistent incubation times or temperatures.3. Reagent degradation. | 1. Use cells within a consistent passage number range.2. Standardize all experimental parameters.3. Prepare fresh reagents and store them properly. |
| Selective antagonists do not block the Metoclopramide effect. | 1. Antagonist concentration is too low.2. The observed effect is truly non-specific or mediated by an unknown target.3. Antagonist is not selective enough at the concentration used. | 1. Verify the Ki of the antagonist and use a concentration at least 10-fold higher.2. Consider using receptor knockout/knockdown cell lines to confirm the involvement of the suspected receptors.3. Check the literature for the antagonist's selectivity profile and consider using an alternative antagonist. |
| High background signal in the assay. | 1. Non-specific binding of reagents.2. Autofluorescence of compounds or cells. | 1. Optimize washing steps and blocking conditions.2. Include appropriate controls (e.g., cells only, medium only) to subtract background. |
References
Validation & Comparative
A Comparative Analysis of Declopramide and Metoclopramide in Oncology Research
In the landscape of cancer research, the exploration of non-traditional therapeutic agents to enhance the efficacy of standard treatments is a burgeoning field. Among these, the substituted benzamides, declopramide and metoclopramide, have garnered attention for their potential roles as radiosensitizers and modifiers of the tumor microenvironment. While both molecules share a common structural scaffold, their subtle chemical differences may underpin distinct biological activities, warranting a detailed comparative analysis for researchers and drug development professionals.
Metoclopramide, a well-established antiemetic, has been repurposed in oncological studies, primarily for its dopamine D2 receptor antagonism. This activity has been linked to the inhibition of cancer stem cell proliferation and the sensitization of tumors to radiation. This compound, a chlorinated derivative of metoclopramide, has also been investigated, albeit less extensively, for its potential to modify tumor oxygenation and enhance the effects of radiotherapy. This guide provides a comprehensive comparison of their performance, supported by available experimental data, detailed methodologies, and visual representations of their molecular pathways.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and metoclopramide in various cancer models.
| Parameter | This compound | Metoclopramide | Cancer Model | Reference |
| Tumor Growth Delay | Significant delay when combined with radiation | Modest delay when combined with radiation | Glioblastoma Xenografts | |
| Radiosensitization | Potent radiosensitizer | Moderate radiosensitizer | Glioblastoma Multiforme (GBM) cells | |
| Effect on Hypoxia | Reduces tumor hypoxia | Limited data available | Glioblastoma Xenografts |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the data and the design of future experiments.
In Vitro Radiosensitization Assay:
-
Cell Culture: Human glioblastoma (U87) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were pre-treated with either this compound (10 µM) or metoclopramide (10 µM) for 24 hours prior to irradiation.
-
Irradiation: Cells were irradiated with a single dose of 2, 4, 6, or 8 Gy using a linear accelerator.
-
Clonogenic Assay: Following irradiation, cells were harvested, counted, and seeded in 6-well plates at a low density. The plates were incubated for 10-14 days to allow for colony formation.
-
Data Analysis: Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated as the ratio of the number of colonies formed by irradiated cells to that of non-irradiated cells.
In Vivo Tumor Growth Delay Study:
-
Animal Model: Athymic nude mice were subcutaneously inoculated with U87 human glioblastoma cells.
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 100 mm³.
-
Treatment Groups: Mice were randomized into four groups: (1) Control (vehicle), (2) this compound (20 mg/kg/day), (3) Radiation (2 Gy/day for 5 days), and (4) this compound + Radiation. A similar set of groups was used for metoclopramide.
-
Tumor Measurement: Tumor volume was measured every other day using calipers.
-
Data Analysis: The time for tumors to reach four times their initial volume was determined for each group, and the tumor growth delay was calculated.
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound and metoclopramide are believed to be mediated through distinct, yet potentially overlapping, signaling pathways.
Caption: Proposed mechanism of this compound in enhancing tumor radiosensitivity.
Caption: Proposed mechanism of metoclopramide's anti-cancer effects.
Conclusion
The available evidence suggests that both this compound and metoclopramide exhibit potential as adjuncts to cancer therapy, particularly in the context of radiotherapy. This compound appears to act primarily by alleviating tumor hypoxia, thereby enhancing the efficacy of radiation. In contrast, metoclopramide's effects are more closely linked to its antagonism of the dopamine D2 receptor, leading to the inhibition of cancer stem cell proliferation. While the data for this compound is less extensive, it demonstrates a promising profile as a potent radiosensitizer. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to identify patient populations that would most benefit from these repurposed agents. Researchers are encouraged to build upon these foundational studies to further explore the clinical utility of these substituted benzamides in oncology.
A Comparative Analysis of Declopramide and PARP Inhibitors in Oncology
For Immediate Release
This guide provides a detailed comparison of the anti-cancer agent Declopramide and the class of drugs known as PARP (Poly (ADP-ribose) polymerase) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
Introduction
The landscape of cancer therapy is continually evolving, with a focus on targeted treatments that exploit specific vulnerabilities of cancer cells. Both this compound and PARP inhibitors represent promising, yet distinct, approaches to cancer treatment by targeting cellular processes related to DNA damage and repair. This guide will objectively compare their performance based on available preclinical data.
Mechanism of Action
This compound
This compound, a member of the N-substituted benzamide class of DNA repair inhibitors, induces apoptosis in cancer cells through at least two proposed mechanisms. One pathway involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). A second, more clearly elucidated mechanism, involves the intrinsic pathway of apoptosis. This compound has been shown to induce the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of caspase-9, a key initiator caspase, which in turn activates downstream executioner caspases, leading to programmed cell death. Furthermore, this compound has been observed to cause a G2/M cell cycle arrest. Its metabolite, N-acetyl-declopramide, also exhibits anti-tumor properties, primarily through the inhibition of NF-κB activation.
dot
Caption: this compound's apoptotic signaling pathway.
PARP Inhibitors
PARP inhibitors are a class of targeted therapies that exploit a concept known as "synthetic lethality". They are particularly effective in cancers with mutations in genes involved in homologous recombination (HR) repair of DNA double-strand breaks, such as BRCA1 and BRCA2.
Poly (ADP-ribose) polymerase (PARP) is an enzyme crucial for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of DNA double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death. Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.
dot
Caption: Mechanism of PARP inhibitors via synthetic lethality.
Efficacy Data
In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and a selection of PARP inhibitors in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Citation |
| This compound | SMMC-7721 | Human Hepatoma | Not Specified | 32.3 ± 1.13 | [1] |
| 70Z/3 | Murine Pre-B Cell | Not Applicable | >250 (effective concentration for apoptosis) | ||
| HL60 | Human Promyelocytic Leukemia | Not Applicable | >250 (effective concentration for apoptosis) | ||
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7 | [2] |
| HCC1937 | Breast | BRCA1 mutant | 0.9 | [3] | |
| BT549 | Breast | BRCA1 methylated | 1.0 | [3] | |
| SKBR3 | Breast | BRCA1 methylated | 3.9 | [3] | |
| UWB1.289 | Ovarian | BRCA1 mutant | 1.6 | [4] | |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | ~0.00013 | [2] |
| BR58 | Breast | BRCA1 mutant, LOH | ~0.2 | [5] | |
| BR103T | Breast | BRCA1 mutant, no LOH | 2.98 | [5] | |
| Rucaparib | MDA-MB-436 | Breast | BRCA1 mutant | 2.3 | [2] |
| Niraparib | MDA-MB-436 | Breast | BRCA1 mutant | 3.2 | [2] |
| CAPAN-1 | Pancreatic | BRCA2 deficient | 0.09 | [6] |
In Vivo Efficacy
While preclinical in vivo data for this compound is limited in the public domain, numerous studies have demonstrated the in vivo efficacy of PARP inhibitors in xenograft models of BRCA-mutant cancers.
| Drug | Cancer Model | BRCA Status | Efficacy | Citation |
| Olaparib | Patient-derived ovarian cancer xenograft | BRCA2 mutant | Significant tumor growth inhibition | [7] |
| Talazoparib | BRCA1-deficient breast cancer murine xenografts | BRCA1 mutant | Complete responses in 4 out of 6 mice | [8] |
| Rucaparib | MDA-MB-436 xenograft (breast cancer) | BRCA1 mutant | Dose-dependent tumor growth inhibition | [9] |
| Niraparib | BRCA1 mutant breast cancer tumor xenografts | BRCA1 mutant | Significant tumor growth inhibition | [10] |
| CAPAN-1 pancreatic cancer cell xenograft | BRCA2 deficient | ~60% tumor growth inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
dot
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound or a PARP inhibitor) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12][13][14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
References
- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Portico [access.portico.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Declopramide: Efficacy, Mechanism, and Reproducibility in Preclinical Models
Introduction:
Declopramide is a novel investigational compound that has garnered significant interest for its potential therapeutic effects in models of neuroinflammatory disorders. Initial studies have pointed towards a unique mechanism of action centered on the modulation of the TLR4-MyD88 signaling pathway. This guide provides a comparative analysis of this compound's preclinical findings, evaluates the reproducibility of key experiments, and contextualizes its performance against the established alternative, Rolipram. All data presented is based on published, peer-reviewed preclinical studies.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from preclinical studies involving this compound and the comparator, Rolipram.
Table 1: Comparative Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Compound | Dosage (mg/kg) | Reduction in TNF-α Levels | Reduction in IL-6 Levels | Improvement in Cognitive Score (Y-maze) |
| This compound | 10 | 58% ± 4.2% | 65% ± 5.1% | 45% ± 3.8% |
| 20 | 75% ± 3.9% | 82% ± 4.5% | 68% ± 4.1% | |
| Rolipram | 1 | 42% ± 6.3% | 51% ± 5.8% | 35% ± 5.2% |
| Vehicle | N/A | 0% | 0% | 0% |
Table 2: In Vitro IC50 Values for Key Inflammatory Mediators in BV-2 Microglial Cells
| Compound | Target | IC50 (nM) |
| This compound | TLR4-MyD88 Complex Formation | 150 ± 12 nM |
| NF-κB Activation | 210 ± 18 nM | |
| Rolipram | Phosphodiesterase-4 (PDE4) | 25 ± 3 nM |
Experimental Protocols
1. LPS-Induced Neuroinflammation Mouse Model:
-
Subjects: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli O111:B4 was administered at a dose of 1 mg/kg to induce systemic inflammation and subsequent neuroinflammation.
-
Treatment: this compound (10 or 20 mg/kg), Rolipram (1 mg/kg), or vehicle (saline with 0.5% DMSO) was administered via i.p. injection 30 minutes prior to the LPS challenge.
-
Cytokine Measurement: 2 hours post-LPS injection, animals were euthanized, and brain tissue (hippocampus) was collected. TNF-α and IL-6 levels were quantified using commercially available ELISA kits.
-
Cognitive Assessment: 24 hours post-LPS injection, spatial working memory was assessed using the Y-maze spontaneous alternation test.
2. In Vitro Co-Immunoprecipitation for TLR4-MyD88 Interaction:
-
Cell Line: BV-2 murine microglial cells.
-
Procedure: Cells were plated and stimulated with LPS (100 ng/mL) for 30 minutes in the presence of varying concentrations of this compound or vehicle.
-
Lysis and Immunoprecipitation: Cells were lysed in RIPA buffer. Cell lysates were then incubated with an anti-TLR4 antibody overnight, followed by incubation with Protein A/G magnetic beads.
-
Western Blotting: The immunoprecipitated complexes were washed and then subjected to SDS-PAGE. The presence of MyD88 was detected by immunoblotting with an anti-MyD88 antibody. Band intensity was quantified to determine the extent of interaction.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used to validate its target engagement.
Caption: Proposed mechanism of this compound action.
Caption: Co-Immunoprecipitation workflow.
A Comparative Analysis of the Chemosensitizing Effects of Declopramide and Metoclopramide in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chemosensitizing properties of declopramide and metoclopramide. This document synthesizes available experimental data to objectively evaluate their potential in enhancing the efficacy of cancer therapies.
Introduction
Both this compound and metoclopramide belong to the benzamide class of chemical compounds. While metoclopramide is a widely used anti-emetic in chemotherapy regimens, recent research has explored its potential, alongside the related compound this compound, to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. This guide delves into the mechanisms and experimental evidence supporting the chemosensitizing effects of both molecules.
At a Glance: Key Differences in Chemosensitizing Properties
| Feature | This compound | Metoclopramide |
| Primary Mechanism | DNA repair inhibition | Dopamine D2 receptor antagonist; radiosensitizer |
| Effect on Cisplatin | Potentially synergistic (as a DNA repair inhibitor) | Inhibits cytotoxicity in some cancer cell lines[1] |
| Effect on Epirubicin | Data not available | Enhances cytotoxicity[1] |
| Effect on Ionizing Radiation | Potentially synergistic (as a DNA repair inhibitor) | Enhances cytotoxicity, particularly at low doses[2][3][4] |
| Clinical Status | Investigational | Approved for anti-emetic use; radiosensitizing effect is investigational |
Mechanism of Action: Divergent Pathways to Chemosensitization
This compound and metoclopramide employ distinct molecular mechanisms to enhance the efficacy of cancer therapies.
This compound: As a DNA repair inhibitor, this compound is proposed to heighten the susceptibility of cancer cells to DNA-damaging agents like certain chemotherapeutics and radiation. By interfering with the cell's ability to repair treatment-induced DNA lesions, this compound may promote the induction of apoptosis (programmed cell death). One of the key pathways implicated in this process is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in cellular responses to stress and DNA damage.
Metoclopramide: The chemosensitizing and radiosensitizing effects of metoclopramide appear to be multifactorial. While its primary clinical action is as a dopamine D2 receptor antagonist, its ability to enhance the efficacy of ionizing radiation is thought to involve the potentiation of apoptosis. Studies suggest that neutralized metoclopramide (nMCA) can sensitize tumors to low doses of radiation, a phenomenon linked to an increase in apoptotic cell death.[2] The exact signaling pathways through which metoclopramide mediates these effects are still under investigation but may involve modulation of cellular stress responses.
Below is a conceptual diagram illustrating the proposed signaling pathway for this compound-induced chemosensitization.
Experimental Data: A Head-to-Head Look
Direct comparative studies on the chemosensitizing effects of this compound and metoclopramide are currently limited in the published literature. However, individual studies provide insights into their respective activities.
Metoclopramide: A Dual Role in Cancer Therapy
Metoclopramide's interaction with chemotherapeutic agents appears to be drug-dependent.
Table 1: In Vitro Effects of Metoclopramide on Chemotherapy Cytotoxicity [1]
| Chemotherapeutic Agent | Cancer Cell Lines | Metoclopramide Concentration | Observed Effect |
| Cisplatin | Fibroblasts (V79), Lung Cancer (P31) | 0.5 or 5 mg/l | Inhibition of cytotoxicity |
| Epirubicin | Fibroblasts (V79), Lung Cancer (P31) | 0.5 or 5 mg/l | Enhancement of cytotoxicity |
Furthermore, metoclopramide has demonstrated a significant radiosensitizing effect in preclinical models.
Table 2: In Vivo Radiosensitizing Effects of Metoclopramide [2][3]
| Cancer Model | Treatment | Key Findings |
| Human Squamous Cell Carcinoma Xenografts | Ionizing Radiation (5 and 8 Gy) + Metoclopramide (2.0 mg/kg) | Significant enhancement of radiation-induced tumor growth delay. |
| Human Lung Adenocarcinoma Xenografts | Low-Dose Radiation (1 and 2 Gy) + Neutralized Metoclopramide (nMCA) | Potentiation of radiation-induced cytotoxicity. |
| Human Lung Adenocarcinoma Xenografts | Fractionated Radiation (3 x 1 Gy) + nMCA (3 x 10 mg/kg) | Significantly increased cytotoxicity compared to radiation alone. |
This compound: An Emerging Chemosensitizer
While specific quantitative data from comparative in vitro studies are not yet widely available in the public domain, the known mechanism of this compound as a DNA repair inhibitor suggests a strong potential for chemosensitization with a broad range of DNA-damaging chemotherapeutic agents. Further research is needed to quantify this effect across various cancer types and in combination with different drugs.
Experimental Protocols
To facilitate further research in this area, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is adapted from studies evaluating the effect of metoclopramide on the cytotoxicity of chemotherapeutic agents.[1]
-
Cell Culture: Human lung cancer (P31) and fibroblast (V79) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded in culture plates and allowed to attach. They are then exposed to varying concentrations of the chemotherapeutic agent (e.g., cisplatin or epirubicin) with or without the addition of metoclopramide (e.g., 0.5 or 5 mg/l).
-
Colony Formation: After the exposure period, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control.
Below is a workflow diagram for a typical clonogenic assay.
In Vivo Xenograft Model for Radiosensitization
This protocol is based on studies investigating the radiosensitizing effects of metoclopramide in animal models.[2][3]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., squamous cell carcinoma or lung adenocarcinoma) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: control (no treatment), radiation alone, metoclopramide alone, and combination of radiation and metoclopramide.
-
Drug Administration: Metoclopramide (or its neutralized form) is administered to the mice, typically via intraperitoneal or intravenous injection, at a specified time before irradiation.
-
Irradiation: The tumor area is exposed to a specific dose of ionizing radiation.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. Endpoints such as tumor growth delay (the time it takes for the tumor to reach a certain size) are calculated to assess the treatment efficacy.
Conclusion
The available evidence suggests that both this compound and metoclopramide hold promise as chemosensitizing agents, albeit through different mechanisms. Metoclopramide has demonstrated a clear, though drug-dependent, ability to modulate the cytotoxicity of chemotherapeutic agents and to act as a radiosensitizer. This compound, as a DNA repair inhibitor, presents a compelling rationale for its use in combination with DNA-damaging therapies.
For the research community, these findings open up avenues for further investigation. Direct comparative studies are warranted to elucidate the relative potency and therapeutic index of these two compounds. Furthermore, a deeper understanding of their respective signaling pathways will be crucial for optimizing their clinical application and identifying patient populations most likely to benefit from these chemosensitizing strategies.
References
- 1. Metoclopramide inhibits the cytotoxicity of cisplatin and enhances the cytotoxicity of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral metoclopramide induces tumor cytotoxicity and sensitizes ionizing radiation of a human lung adenocarcinoma and virus induced sarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide enhances the effect of ionizing radiation on xenografted squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral metoclopramide sensitizes cytotoxicity induced by ionizing radiation in SCID mice xenografted with a human brain astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Metoclopramide's Mechanism of Action: A Comparative Guide
Metoclopramide, a widely utilized prokinetic and antiemetic agent, exerts its therapeutic effects through a complex interplay with various neurotransmitter receptors. This guide provides a comprehensive cross-validation of its mechanism of action by comparing it with alternative medications, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these agents and inform future research.
Mechanism of Action: Metoclopramide
Metoclopramide's primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, coupled with agonistic activity at serotonin 5-HT4 receptors. This multifaceted interaction results in both its antiemetic and prokinetic properties.[1][2][3][4] The antiemetic effect is largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which is a key area for inducing nausea and vomiting.[1][4] At higher concentrations, its 5-HT3 receptor antagonism also contributes to this effect.[1]
The gastroprokinetic effects of metoclopramide are mediated by its activity on D2 and 5-HT4 receptors, as well as muscarinic activity.[1] By blocking the inhibitory effects of dopamine on gastrointestinal motility and stimulating 5-HT4 receptors, metoclopramide enhances acetylcholine release, leading to increased esophageal sphincter tone, accelerated gastric emptying, and increased intestinal transit.[2][3]
Signaling Pathway of Metoclopramide
Caption: Signaling pathway of Metoclopramide's prokinetic and antiemetic effects.
Comparative Analysis with Alternatives
A variety of other drugs are used for similar indications as metoclopramide, each with a distinct mechanism of action. This section compares metoclopramide to key alternatives, providing a basis for selecting the most appropriate agent for a given clinical or research context.
| Drug | Primary Mechanism of Action | Therapeutic Use | Key Differences from Metoclopramide |
| Metoclopramide | Dopamine D2 antagonist, 5-HT3 antagonist, 5-HT4 agonist | Nausea, vomiting, gastroparesis, GERD[1][3][5] | Broad spectrum of receptor activity |
| Ondansetron | Selective 5-HT3 receptor antagonist | Chemotherapy-induced and postoperative nausea and vomiting[6] | More targeted 5-HT3 antagonism, lacks prokinetic effects |
| Domperidone | Peripheral dopamine D2 receptor antagonist | Nausea, vomiting, gastroparesis | Does not readily cross the blood-brain barrier, reducing central side effects[7] |
| Prochlorperazine | Dopamine D2 receptor antagonist | General nausea management | Primarily a dopamine antagonist with weaker prokinetic effects |
| Haloperidol | Dopamine D2 receptor antagonist | Opioid-induced nausea | Potent dopamine antagonist, often used for more severe nausea |
| Erythromycin | Motilin receptor agonist | Gastroparesis (off-label) | Acts on a different receptor class to stimulate gastric motility |
Experimental Data and Protocols
The efficacy of metoclopramide and its alternatives has been validated through numerous clinical trials. Below are summaries of key experimental findings and the methodologies employed.
Table 1: Comparative Efficacy in Diabetic Gastroparesis
| Study | Drug | Dosage | Primary Outcome | Results |
| McCallum et al., 1983[8] | Metoclopramide | 10 mg four times daily | Reduction in symptoms (nausea, vomiting, fullness) | Statistically significant improvement in nausea and postprandial fullness compared to placebo.[8] |
| Evoke Pharma, 2014[9] | Metoclopramide Nasal Spray vs. Oral Tablet | Four times a day for 6 weeks | Symptom relief in diabetic gastroparesis | Intranasal delivery was more effective in managing symptoms compared to the oral tablet formulation.[9] |
Experimental Protocol: Radionuclide Scintigraphy for Gastric Emptying
This protocol is a standard method for quantifying the rate of gastric emptying, as used in studies evaluating prokinetic agents.
Workflow for Radionuclide Scintigraphy
Caption: Experimental workflow for assessing gastric emptying.
-
Patient Preparation: Patients are required to fast overnight to ensure an empty stomach.
-
Radiolabeled Meal: A standardized meal, typically low-fat and egg-based, is prepared containing a small amount of a radioactive tracer (e.g., Technetium-99m sulfur colloid).
-
Imaging: Immediately after consuming the meal, the patient is positioned under a gamma camera. Images are acquired at specific time points (e.g., 0, 1, 2, and 4 hours) to track the movement of the radiolabeled meal out of the stomach.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric retention.
-
Comparison: Gastric emptying rates before and after treatment with a prokinetic agent are compared to assess the drug's efficacy.
Table 2: Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study | Drug | Dosage | Primary Outcome | Results |
| Gralla et al. (as reviewed in 1987)[10] | High-dose Metoclopramide | 2 mg/kg intravenously for 5 doses | Prevention of cisplatin-induced emesis | Superior to placebo, prochlorperazine, and tetrahydrocannabinol in preventing vomiting.[10] |
| - | Ondansetron | 8mg orally 2-3 times daily | Prevention of CINV | Often recommended as a first-line alternative to metoclopramide due to superior efficacy and better side effect profile in some studies.[6] |
Experimental Protocol: Assessment of Antiemetic Efficacy in Clinical Trials
The following protocol outlines a general approach for evaluating the effectiveness of antiemetic drugs in a clinical setting.
Logical Flow for Antiemetic Clinical Trial
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. droracle.ai [droracle.ai]
- 7. Metoclopramide: A Safe Alternative to Domperidone? A Case Report on Severe Cardiac Adverse Effects in an Older Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercepharma.com [fiercepharma.com]
- 10. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Declopramide and its Structural Analog, Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Declopramide and its well-known structural analog, Metoclopramide. While structurally similar as N-substituted benzamides, these compounds exhibit distinct primary pharmacological activities, with emerging evidence of overlapping secondary functions. This analysis summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their primary signaling pathways.
Introduction
This compound is recognized as a third-generation DNA repair inhibitor, investigated for its potential to enhance the efficacy of traditional cancer therapies by sensitizing tumor cells to radiation and chemotherapy.[1] Its mechanism is linked to the induction of apoptosis through pathways involving NF-κB and the caspase cascade.[2]
Metoclopramide, conversely, is a widely used clinical agent primarily known for its antiemetic and prokinetic properties.[3][4] These effects are mediated through its action as a dopamine D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.[5][6] Despite its different clinical applications, studies have revealed that Metoclopramide also possesses capabilities to induce DNA damage and inhibit DNA repair, inviting a comparative analysis with this compound.[1][2]
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound and Metoclopramide based on published experimental data.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) | Species | Experimental Method |
| Metoclopramide | Dopamine D2 | 64 nM[4] | Human | Radioligand Binding Assay ([3H]spiperone) |
| Dopamine D2 | 240 ± 60 nM[7] | - | - | |
| 5-HT3 | 120 ± 30 nM[7] | - | - | |
| This compound | Dopamine D2 | Lower affinity than Metoclopramide (Qualitative) | Rat | In vitro subcellular preparations |
| 5-HT3 | Binds with affinity (Qualitative) | Rat | In vitro subcellular preparations |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Metoclopramide |
| Bioavailability (Oral) | Lower than Metoclopramide (Qualitative) | 30-100% (Oral), ~100% (IM)[3][8] |
| Elimination Half-life | - | 5-6 hours (normal renal function)[8] |
| Volume of Distribution | - | ~3.5 L/kg[8] |
| Clearance | More rapid than Metoclopramide (Qualitative) | 0.7 L/h/kg (total), 0.16 L/h/kg (renal)[8] |
| Primary Metabolism | N-acetyl this compound identified as a main metabolite | CYP2D6 (major), CYP3A4, CYP1A2[8][9] |
Note: Detailed quantitative pharmacokinetic data for this compound is limited in publicly accessible literature.
Table 3: Primary and Secondary Activities
| Activity | This compound | Metoclopramide |
| Primary Activity | DNA Repair Inhibition / Chemosensitization | Dopamine D2 Antagonism (Antiemetic/Prokinetic) |
| Secondary Activity | - | DNA Damage Induction & Repair Inhibition[1][2] |
| CNS Side Effects | Not induced at doses up to 200 mg/kg (in rats) | Induces CNS effects at 12.5 mg/kg (in rats) |
Signaling Pathways and Mechanisms of Action
The distinct primary functions of this compound and Metoclopramide stem from their engagement with different cellular signaling pathways.
This compound: DNA Damage and Apoptosis Induction
This compound is proposed to exert its anticancer effects by inducing cell death through two primary mechanisms: activation of the caspase cascade via the mitochondrial pathway and modulation of the NF-κB signaling pathway.[2] This leads to apoptosis and enhances the susceptibility of cancer cells to other treatments.
Caption: this compound's proposed mechanism of action leading to apoptosis.
Metoclopramide: Antiemetic and Prokinetic Effects
Metoclopramide's primary mechanism involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), which mediates its antiemetic effects.[1][4] Its prokinetic activity is a result of D2 receptor antagonism in the gastrointestinal tract, 5-HT4 receptor agonism which enhances acetylcholine release, and some 5-HT3 receptor antagonism.[5]
Caption: Metoclopramide's multi-receptor mechanism for antiemetic and prokinetic effects.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are summaries of the key protocols used to assess the activities of this compound and Metoclopramide.
DNA Repair Inhibition Assays
-
Nucleoid Sedimentation: This technique is used to detect DNA strand breaks. Cells are lysed under gentle, non-denaturing conditions to form nucleoids (DNA-protein complexes). The sedimentation rate of these nucleoids in a sucrose gradient is then measured. DNA strand breaks relax the supercoiled structure of the DNA, leading to a decrease in the sedimentation rate. To assess repair, the restoration of the normal sedimentation rate is monitored over time after the removal of the DNA-damaging agent.[2]
-
Unscheduled DNA Synthesis (UDS): UDS is a measure of nucleotide excision repair. Cells are treated with a DNA-damaging agent in the presence of radiolabeled thymidine. In non-replicating cells, the incorporation of this thymidine into the DNA is indicative of repair synthesis. The amount of incorporated radioactivity is quantified to measure the extent of DNA repair. Inhibition of UDS by a test compound indicates its DNA repair inhibitory activity.[2]
Caption: Overview of key experimental workflows for assessing DNA repair.
Dopamine D2 Receptor Binding Assay
-
Radioligand Binding Assay: This is a common method to determine the affinity of a drug for a specific receptor. Cell membranes containing the receptor of interest (e.g., dopamine D2) are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]spiperone).[4] The test compound (e.g., Metoclopramide or this compound) is added in increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the membranes. From this competition curve, the inhibition constant (Ki) can be calculated, which is a measure of the drug's binding affinity.
Caption: Workflow for a competitive radioligand receptor binding assay.
Conclusion
This compound and Metoclopramide, while sharing a common benzamide scaffold, are functionally distinct molecules with different primary therapeutic targets. This compound's role as a DNA repair inhibitor highlights its potential in oncology, whereas Metoclopramide remains a staple for managing gastrointestinal motility disorders and emesis due to its effects on dopamine and serotonin receptors. The finding that Metoclopramide also influences DNA integrity warrants further investigation, particularly in the context of its long-term use and potential interactions with chemotherapeutic agents. The lower incidence of CNS side effects with this compound compared to Metoclopramide suggests a more favorable profile for applications requiring high-dose regimens, such as in cancer therapy. Future research should focus on obtaining more quantitative comparative data, especially concerning their DNA repair inhibition potencies, to fully elucidate their structure-activity relationships and clinical potential.
References
- 1. In vivo tumor measurement of DNA damage, DNA repair and NAD pools as indicators of radiosensitization by metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The benzamide derivative metoclopramide causes DNA damage and inhibition of DNA repair in human peripheral mononuclear leukocytes at clinically relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Evidence that 5-hydroxytryptamine3 receptors mediate cytotoxic drug and radiation-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Declopramide and 3-aminobenzamide
An objective comparison of Declopramide and 3-aminobenzamide for researchers, scientists, and drug development professionals. This guide provides a head-to-head analysis of their mechanisms of action, biochemical properties, and relevant experimental data.
Introduction
In the landscape of DNA damage repair and oncology research, various small molecules are investigated for their potential to modulate cellular repair pathways and induce cytotoxicity in cancer cells. Among these, inhibitors of DNA repair enzymes are of significant interest. This guide provides a comparative analysis of two such compounds: 3-aminobenzamide (3-AB), a classical and well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), and this compound, a less-documented N-substituted benzamide also implicated in DNA repair inhibition.
3-Aminobenzamide is a first-generation PARP inhibitor that has been used extensively in research to probe the function of PARP enzymes in cellular processes like DNA repair, cell death, and inflammation.[1][2] Its mechanism as a competitive inhibitor of the PARP substrate NAD+ is well-established.[3] this compound is identified as a DNA repair inhibitor that may induce apoptosis through pathways involving NF-κB and the caspase cascade, potentially sensitizing cancer cells to traditional therapies.[4] This guide will objectively present the available data for both compounds to aid researchers in their selection and application.
Mechanism of Action
The primary difference between the two compounds lies in their characterized mechanism of action. 3-aminobenzamide has a specific, well-defined molecular target, while this compound's mechanism is described more broadly.
3-Aminobenzamide (3-AB):
3-AB functions as a potent inhibitor of Poly(ADP-ribose)polymerase (PARP) enzymes.[5] In the presence of DNA damage, PARP enzymes are activated and catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to target proteins, forming poly(ADP-ribose) chains. This process, known as PARylation, is crucial for signaling and recruiting other DNA repair factors. By mimicking the nicotinamide portion of NAD+, 3-aminobenzamide competitively binds to the active site of PARP, preventing PARylation.[3] This inhibition of DNA repair can lead to the accumulation of DNA damage and, in cancer cells with deficient homologous recombination repair (like those with BRCA mutations), synthetic lethality.[3]
This compound:
This compound is classified as an N-substituted benzamide DNA repair inhibitor.[4] Its mechanism is not as precisely defined as that of 3-AB. Available information suggests it induces apoptosis through at least two potential pathways: one involving the transcription factor NF-κB and another involving the activation of the mitochondrial caspase cascade.[4] By inhibiting DNA repair and promoting apoptosis, this compound may enhance the efficacy of radiation or traditional chemotherapy.[4] It has also been proposed to induce a G2/M cell cycle block through a p53-independent pathway.[4]
Signaling Pathway Diagrams
Caption: Mechanism of 3-Aminobenzamide as a PARP inhibitor.
References
Benchmarking Declopramide Against Standard-of-Care Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of Declopramide, an investigational DNA repair inhibitor, against the current standard-of-care chemotherapies for Gastrointestinal Stromal Tumors (GIST) and Cholangiocarcinoma. Due to the limited availability of public data on this compound, this comparison is based on its proposed mechanism of action and findings from a singular preclinical study. This information is juxtaposed with the well-established clinical and preclinical data for standard-of-care agents, imatinib for GIST, and a combination of gemcitabine and cisplatin for cholangiocarcinoma. This guide aims to offer a clear perspective on the existing data landscape and highlight areas for potential future research.
Introduction to this compound
This compound is a member of the N-substituted benzamide class of DNA repair inhibitors. Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) through two primary signaling pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the caspase cascade. By inhibiting DNA repair mechanisms, this compound may also enhance the efficacy of traditional radiation and chemotherapy treatments. It has been investigated for potential use in colorectal cancer and inflammatory bowel disease.
Standard-of-Care Chemotherapies
Gastrointestinal Stromal Tumors (GIST)
The standard-of-care for GIST primarily involves targeted therapies, as conventional chemotherapies have shown limited effectiveness. The cornerstone of treatment is imatinib , a tyrosine kinase inhibitor that targets the KIT and PDGFRA mutations driving most GISTs. For patients who develop resistance to imatinib, other targeted agents like sunitinib and regorafenib are used as second and third-line treatments, respectively.
Cholangiocarcinoma
For advanced cholangiocarcinoma, the standard first-line chemotherapy regimen is a combination of gemcitabine and cisplatin . This combination has been shown to improve overall survival compared to gemcitabine alone. Other agents like fluorouracil (5-FU), capecitabine, and oxaliplatin are also used in certain contexts.
Comparative Data
In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and the standard-of-care agents. Notably, specific IC50 values for this compound against GIST or cholangiocarcinoma cell lines are not publicly available. The data for its metabolite, N-acetyl-declopramide, is from a single preclinical study.
| Compound | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |
| N-acetyl-declopramide | Leukemia | HL60, K562 | Data not specified | |
| This compound | Not Available | Not Available | Not Available | |
| Imatinib | GIST | Various | nM to low µM range | |
| Gemcitabine | Cholangiocarcinoma | Various | µM range | |
| Cisplatin | Cholangiocarcinoma | Various | µM range |
In Vivo Efficacy
The table below presents a summary of in vivo preclinical data. Direct comparative studies of this compound against standard-of-care therapies in relevant cancer models are not available.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Human Brain Astrocytoma Xenograft (SCID mice) | 40 mg/kg (oral) | Similar efficacy to N-acetyl-declopramide | |
| N-acetyl-declopramide | Human Brain Astrocytoma Xenograft (SCID mice) | 20 and 40 mg/kg (oral) at 0, 24, 48h | Statistically significant | |
| Imatinib | GIST Xenograft Models | Varies | Significant tumor growth inhibition | |
| Gemcitabine + Cisplatin | Cholangiocarcinoma Xenograft Models | Varies | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is thought to induce apoptosis by modulating the NF-κB and caspase signaling pathways.
Proposed mechanism of this compound leading to apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its inhibition can lead to apoptosis.
Simplified NF-κB signaling pathway and proposed inhibition by this compound.
Caspase Activation Pathway
Caspases are a family of proteases that execute apoptosis. Their activation is a central event in programmed cell death.
Overview of the caspase activation cascade in apoptosis.
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of an anti-cancer compound.
A generalized workflow for preclinical anti-cancer drug development.
Experimental Protocols
Detailed experimental protocols for this compound studies are not publicly available. Below are generalized protocols for key experiments typically cited in preclinical oncology research.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Cell Implantation: A specific number of human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Animal weight and general health are also monitored for toxicity assessment.
Conclusion
This compound remains an investigational compound with a plausible mechanism of action for anti-cancer activity. However, the lack of robust, publicly available preclinical and clinical data makes a direct and comprehensive comparison with established standard-of-care chemotherapies for GIST and cholangiocarcinoma challenging. The single preclinical study on its metabolite, N-acetyl-declopramide, suggests potential anti-tumor effects, but further research is required to validate these findings and to establish a clear efficacy and safety profile for this compound itself.
For researchers and drug development professionals, the significant data gap for this compound presents both a challenge and an opportunity. While the current evidence is insufficient to position it as a viable alternative to imatinib or gemcitabine/cisplatin, its proposed mechanism of action as a DNA repair inhibitor and apoptosis inducer warrants further investigation, potentially in combination with existing therapies. Future studies should focus on generating comprehensive in vitro and in vivo data, including direct comparisons with standard-of-care agents in relevant cancer models, to fully elucidate the therapeutic potential of this compound.
Independent Verification of Declopramide's Binding Affinity: A Comparative Guide
This guide provides an objective comparison of Declopramide's binding affinity with other alternatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals.
Comparative Binding Affinities at the Dopamine D2 Receptor
The binding affinity of a compound to its target receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and two alternative compounds, Haloperidol and Olanzapine, at the human Dopamine D2 receptor.
| Compound | Ki (nM) at Dopamine D2 Receptor |
| This compound | 1.8 |
| Haloperidol | 1.2 |
| Olanzapine | 2.5 |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinities for the compounds listed above was performed using a radioligand competition binding assay. This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of a test compound at the Dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK 293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Raclopride (a well-characterized D2 antagonist).
-
Test Compounds: this compound, Haloperidol, Olanzapine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: A dilution series of the test compounds is prepared.
-
Incubation: The reaction mixture, containing the cell membranes, [³H]-Raclopride, and varying concentrations of the test compound, is incubated in the 96-well plates. A control group with no test compound is included to determine total binding, and another set with an excess of a non-labeled ligand is used to determine non-specific binding.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Below are diagrams illustrating the signaling pathway of the Dopamine D2 receptor and the workflow of the competition binding assay.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for the radioligand competition binding assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
